molecular formula C8H6F5NO2S B2386623 4-(pentafluoroethyl)benzene-1-sulfonamide CAS No. 2044712-67-4

4-(pentafluoroethyl)benzene-1-sulfonamide

Numéro de catalogue: B2386623
Numéro CAS: 2044712-67-4
Poids moléculaire: 275.19
Clé InChI: YSEDPAZIBNPVQY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(Pentafluoroethyl)benzene-1-sulfonamide is a synthetic, fluorinated organic compound that incorporates two functionally significant groups: a sulfonamide and a pentafluoroethyl moiety attached to a benzene ring. This structure makes it a molecule of high interest in modern medicinal chemistry and drug discovery research. The sulfonamide group is a cornerstone in pharmaceuticals, forming the basis of several drug classes, including antibacterial agents, diuretics, anticonvulsants, and COX-2 inhibitors . Its mechanism of action in antibacterial drugs, for instance, is well-established; it acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS), thereby halting folate synthesis and exerting a bacteriostatic effect . The pentafluoroethyl group (C2F5) significantly alters the molecule's physical and metabolic properties. Fluorine atoms are highly electronegative and impart increased metabolic stability by blocking potential sites of oxidative metabolism, particularly in the liver. This can lead to a longer half-life and improved pharmacokinetic profile for investigational compounds . Furthermore, the incorporation of fluorine atoms is a common strategy to fine-tune lipophilicity , which can enhance membrane permeability and impact a molecule's overall absorption and distribution characteristics . Researchers may explore 4-(Pentafluoroethyl)benzene-1-sulfonamide as a key building block or intermediate in developing novel bioactive molecules. Its potential applications span across creating new antimicrobial agents, enzyme inhibitors, and probes for chemical biology. This product is intended For Research Use Only and is not for use in diagnostic, therapeutic, or veterinary procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO2S/c9-7(10,8(11,12)13)5-1-3-6(4-2-5)17(14,15)16/h1-4H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEDPAZIBNPVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)(F)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022957
Record name 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044712-67-4
Record name 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 4-(pentafluoroethyl)benzene-1-sulfonamide: A Novel Research Tool for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(pentafluoroethyl)benzene-1-sulfonamide (CAS 2044712-67-4), a fluorinated aromatic sulfonamide with significant potential in modern drug discovery and chemical biology. While specific literature on this compound is emerging, this document synthesizes foundational chemical principles and data from closely related analogues to offer a robust framework for its synthesis, characterization, and application. We will delve into its chemical properties, a proposed synthetic pathway, and its prospective role as a covalent modifier of biological targets, a strategy at the forefront of therapeutic innovation.

Introduction: The Emerging Significance of Fluorinated Sulfonamides in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a widely recognized strategy to enhance metabolic stability, binding affinity, and lipophilicity. The pentafluoroethyl (-C2F5) group, in particular, offers a distinct electronic and steric profile compared to the more common trifluoromethyl (-CF3) group, potentially leading to improved pharmacological properties.[1] When combined with the sulfonamide moiety, a pharmacophore present in a multitude of approved drugs, the resulting molecule, 4-(pentafluoroethyl)benzene-1-sulfonamide, represents a compelling scaffold for the development of novel therapeutics.[2]

Sulfonamides have a rich history as antibacterial agents that function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[2] More recently, their roles have expanded into diverse therapeutic areas, including oncology, virology, and cardiology, often through mechanisms that involve precise interactions with protein targets.[3][4][5] The introduction of a pentafluorinated tail on the benzenesulfonamide core is hypothesized to enhance its potential as a targeted covalent inhibitor, a class of drugs that form a permanent bond with their target protein, leading to prolonged and potent therapeutic effects.[4][6]

This guide will provide researchers with the necessary technical insights to harness the potential of 4-(pentafluoroethyl)benzene-1-sulfonamide in their research endeavors.

Physicochemical Properties and Structural Features

Understanding the fundamental properties of 4-(pentafluoroethyl)benzene-1-sulfonamide is critical for its effective application in experimental settings.

PropertyValueSource
CAS Number 2044712-67-4[7]
Molecular Formula C8H6F5NO2S[7]
Molecular Weight 275.2 g/mol [7]
Appearance White to off-white solid (predicted)Inferred
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited aqueous solubility is expected.Inferred
pKa The sulfonamide proton is expected to have a pKa in the range of 9-10, influenced by the electron-withdrawing pentafluoroethyl group.Inferred

The key structural features that dictate the reactivity and biological potential of this molecule are:

  • The Sulfonamide Group (-SO2NH2): This functional group is a hydrogen bond donor and acceptor and can participate in crucial interactions with biological targets. The nitrogen atom is nucleophilic and can be derivatized.

  • The Pentafluoroethyl Group (-C2F5): This highly electronegative group significantly influences the electronic properties of the benzene ring, making it more electron-deficient. This can impact its reactivity and potential for covalent bond formation.

  • The Aromatic Ring: The benzene ring provides a rigid scaffold for the presentation of the functional groups and can engage in π-stacking interactions with protein residues.

Proposed Synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide

The proposed synthesis involves a two-step process starting from 4-bromobenzenesulfonyl chloride:

  • Copper-Mediated Pentafluoroethylation: The introduction of the pentafluoroethyl group onto the aromatic ring can be achieved via a copper-mediated cross-coupling reaction.

  • Ammonolysis of the Sulfonyl Chloride: The resulting 4-(pentafluoroethyl)benzenesulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.

Synthesis_Workflow A 4-Bromobenzenesulfonyl Chloride B Copper-Mediated Pentafluoroethylation (e.g., with TMSCF2CF3, CuI) A->B Step 1 C 4-(Pentafluoroethyl)benzenesulfonyl Chloride B->C D Ammonolysis (NH3 or NH4OH) C->D Step 2 E 4-(Pentafluoroethyl)benzene-1-sulfonamide D->E

Proposed two-step synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide.
Detailed Experimental Protocol:

Step 1: Synthesis of 4-(pentafluoroethyl)benzenesulfonyl Chloride

This protocol is adapted from established methods for copper-mediated pentafluoroethylation of aryl halides.

Materials:

  • 4-Bromobenzenesulfonyl chloride

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Copper(I) iodide (CuI)

  • Potassium fluoride (KF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Pyridine

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add CuI (1.5 mmol), KF (1.5 mmol), and TMSCF3 (1.5 mmol).

  • Add anhydrous DMF (3.0 mL) and anhydrous pyridine (3.0 mL).

  • Seal the tube and heat the mixture at 80 °C for 10 hours to generate the active copper-pentafluoroethyl species.

  • In a separate oven-dried Schlenk tube under argon, dissolve 4-bromobenzenesulfonyl chloride (1.0 mmol) in anhydrous DMF (2.0 mL).

  • Carefully transfer the pre-formed copper-pentafluoroethyl reagent solution to the solution of 4-bromobenzenesulfonyl chloride via cannula.

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-(pentafluoroethyl)benzenesulfonyl chloride.

Step 2: Synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide

This is a standard procedure for the conversion of sulfonyl chlorides to sulfonamides.[8][9]

Materials:

  • 4-(Pentafluoroethyl)benzenesulfonyl chloride

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 4-(pentafluoroethyl)benzenesulfonyl chloride (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an excess of concentrated aqueous ammonia (5.0 mL) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-(pentafluoroethyl)benzene-1-sulfonamide.

Potential Applications in Drug Discovery: A Focus on Covalent Inhibition

The unique chemical architecture of 4-(pentafluoroethyl)benzene-1-sulfonamide makes it a prime candidate for investigation as a targeted covalent inhibitor. The electron-withdrawing nature of the pentafluoroethyl group is expected to enhance the electrophilicity of the sulfonyl group, making it more susceptible to nucleophilic attack by amino acid residues on a target protein.

Proposed Mechanism of Covalent Modification

Pentafluorophenyl sulfonamides have been shown to act as covalent modifiers, particularly targeting cysteine residues in proteins.[4] The proposed mechanism involves the nucleophilic attack of a deprotonated cysteine residue (thiolate) on the sulfur atom of the sulfonamide, leading to the displacement of the amine and the formation of a stable sulfonyl-thioether linkage.

Covalent_Inhibition cluster_0 Reversible Binding cluster_1 Covalent Modification A Protein with Cysteine Residue C Non-covalent Complex A->C B 4-(Pentafluoroethyl) benzene-1-sulfonamide B->C D Nucleophilic Attack by Cys-S- C->D E Covalently Modified Protein D->E

Proposed mechanism of covalent protein modification.
Potential Therapeutic Targets

Given the precedent set by other fluorinated sulfonamides, several protein families are of high interest for investigation with 4-(pentafluoroethyl)benzene-1-sulfonamide:

  • Kinases: Many kinases possess cysteine residues in or near their active sites that can be targeted for covalent inhibition. For example, pentafluorobenzene sulfonamides have been identified as modifiers of Aurora A kinase.[4]

  • Carbonic Anhydrases: Sulfonamides are classic inhibitors of carbonic anhydrases. The development of covalent inhibitors could lead to isoform-selective and long-acting drugs for glaucoma or cancer.[10]

  • Proteases: Cysteine proteases are another important class of enzymes that could be targeted by this compound.

  • "Undruggable" Targets: The high reactivity and potential for specific interactions make covalent inhibitors promising tools for targeting proteins that have been difficult to inhibit with traditional small molecules, such as certain transcription factors and scaffolding proteins.

Experimental Workflow for Target Identification and Validation

A systematic approach is required to identify and validate the protein targets of 4-(pentafluoroethyl)benzene-1-sulfonamide.

Target_Validation_Workflow A Compound Synthesis & Characterization B Phenotypic Screening (e.g., cell viability assays) A->B C Target Identification (e.g., Chemoproteomics, Affinity Chromatography) B->C D Biochemical Validation (Enzyme inhibition assays) C->D E Biophysical Validation (SPR, ITC, X-ray crystallography) D->E F Cellular Target Engagement (e.g., Western blot, cellular thermal shift assay) D->F G In Vivo Efficacy Studies F->G

Experimental workflow for target identification and validation.

Conclusion and Future Directions

4-(pentafluoroethyl)benzene-1-sulfonamide is a promising, yet underexplored, chemical entity with the potential to be a valuable tool in drug discovery. Its unique combination of a proven pharmacophore and a functionally enhancing fluorinated group positions it as an attractive candidate for the development of novel covalent inhibitors. This guide provides a foundational understanding of its properties, a practical synthetic route, and a strategic framework for its application in identifying and validating new therapeutic targets. Further research into its biological activities and the development of analogues will undoubtedly expand its utility and contribute to the advancement of precision medicine.

References

  • Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

  • Targeted anticancer pre-vinylsulfone covalent inhibitors of carbonic anhydrase IX. PMC. Available at: [Link]

  • 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide — Chemical Substance Information. Available at: [Link]

  • Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein Journals. Available at: [Link]

  • Pentafluorophenyl sulfonamide compounds, compositions and uses thereof. Google Patents.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

  • High-throughput discovery and characterisation of pentafluorobenzene sulfonamide modifiers of Aurora A kinase. PMC. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. Available at: [Link]

  • Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Available at: [Link]

  • Benzenesulfonyl chloride. Organic Syntheses. Available at: [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. Available at: [Link]

  • Synthetic and Antibacterial Profiling of 4-Methyl-N-(2- Morpholinoethyl) Benzene Sulfonamide. Available at: [Link]

Sources

4-(pentafluoroethyl)benzene-1-sulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Molecule of Interest in Modern Medicinal Chemistry

4-(Pentafluoroethyl)benzene-1-sulfonamide is an organofluorine compound that merges two structurally significant motifs in drug discovery: the aromatic sulfonamide and the pentafluoroethyl group. Aromatic sulfonamides are a cornerstone of medicinal chemistry, forming the basis of a wide array of therapeutics, including antibacterial agents, diuretics, and anticonvulsants.[1] They are often employed as bioisosteres for carboxylic acids, offering similar geometry and hydrogen-bonding capabilities but with improved metabolic stability and pharmacokinetic profiles.[2]

The introduction of the pentafluoroethyl (-CF₂CF₃) group onto this scaffold is of particular interest. Highly fluorinated alkyl groups are known to significantly modulate a molecule's physicochemical properties. The pentafluoroethyl group, in particular, can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity to biological targets.[3] This strategic combination makes 4-(pentafluoroethyl)benzene-1-sulfonamide a compelling building block for the synthesis of novel therapeutic agents, meriting a detailed examination of its properties and synthesis. This guide provides an in-depth overview of its core characteristics, a robust synthetic protocol, and a discussion of its potential applications for professionals in drug development and chemical research.

Physicochemical and Structural Data

The fundamental properties of 4-(pentafluoroethyl)benzene-1-sulfonamide are summarized below. As this is a specialized research chemical, extensive experimental data is not widely published; however, its core identifiers are well-established.

PropertyValueSource
Molecular Formula C₈H₆F₅NO₂S[4]
Molecular Weight 275.2 g/mol [4]
CAS Number 2044712-67-4[4][5]
Canonical SMILES C1=CC(=CC=C1S(=O)(=O)N)C(F)(F)C(F)(F)FN/A
IUPAC Name 4-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfonamide[5]
Chemical Structure Diagram

Caption: 2D structure of 4-(pentafluoroethyl)benzene-1-sulfonamide.

Proposed Synthetic Pathway and Experimental Protocol

Direct synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide is not commonly documented. Therefore, a multi-step approach is proposed, leveraging well-established methodologies in organic synthesis. The pathway involves two key stages:

  • Pentafluoroethylation of a suitable benzene derivative.

  • Introduction of the sulfonamide group via a sulfonyl chloride intermediate.

The most logical route begins with 4-iodobenzenethiol, which allows for the sequential introduction of the required functional groups.

Synthetic Workflow Diagram

Synthesis_Workflow start 4-Iodobenzenethiol (Starting Material) step1 Step 1: Copper-Mediated Pentafluoroethylation start->step1 intermediate1 1-Iodo-4-(pentafluoroethyl)benzene step1->intermediate1 TMSCF₃, CuI, 1,10-phenanthroline step2 Step 2: Conversion to Sulfonyl Chloride intermediate1->step2 intermediate2 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride step2->intermediate2 1. n-BuLi, SO₂ 2. NCS step3 Step 3: Amination intermediate2->step3 product 4-(Pentafluoroethyl)benzene-1-sulfonamide (Final Product) step3->product NH₄OH or NH₃

Caption: Proposed multi-step synthesis of the target compound.

Step 1: Synthesis of 1-Iodo-4-(pentafluoroethyl)benzene

Causality: This initial step installs the critical pentafluoroethyl group onto the aromatic ring. A copper-mediated cross-coupling reaction is an effective method for this transformation. Using an iodo-substituted precursor provides a reactive site for the coupling, while the thiol group can be converted to the desired sulfonamide in subsequent steps. However, for a more direct route, we will start with 1-Iodo-4-bromobenzene and convert the bromo- group to the sulfonyl chloride later. A more direct approach starts with an aryl boronate, but the iodo-intermediate pathway is also robust.

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add copper(I) iodide (CuI), 1,10-phenanthroline, and the starting material, 4-iodophenylboronic acid.

  • Add a suitable solvent, such as DMF or DMSO.

  • Add the pentafluoroethyl source, such as (trifluoromethyl)trimethylsilane (TMSCF₃), which can generate the Cu-CF₂CF₃ species in situ.

  • Stir the reaction mixture at an elevated temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-iodo-4-(pentafluoroethyl)benzene.

Step 2: Synthesis of 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride

Causality: The sulfonyl chloride is the key electrophilic intermediate required for the final amination step.[1] A common and effective method to convert an aryl iodide to a sulfonyl chloride is through lithium-halogen exchange followed by quenching with sulfur dioxide (SO₂) and subsequent chlorination.

Protocol:

  • Dissolve the 1-iodo-4-(pentafluoroethyl)benzene from Step 1 in a dry aprotic solvent like THF or diethyl ether in a flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (n-BuLi) dropwise. The lithium-halogen exchange is typically rapid at this temperature.

  • After stirring for a short period (e.g., 30 minutes), bubble sulfur dioxide (SO₂) gas through the solution or add a solution of SO₂ in THF. This forms the corresponding lithium sulfinate salt.

  • Allow the mixture to warm to room temperature and then remove the solvent under vacuum.

  • Redissolve the crude lithium sulfinate salt in a suitable solvent (e.g., dichloromethane) and cool in an ice bath.

  • Add N-chlorosuccinimide (NCS) portion-wise to the solution to oxidatively chlorinate the sulfinate to the sulfonyl chloride.

  • After the reaction is complete, wash the mixture with water, dry the organic layer, and concentrate to yield the crude 4-(pentafluoroethyl)benzene-1-sulfonyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Causality: This final step involves a nucleophilic substitution reaction where ammonia displaces the chloride on the sulfonyl chloride group to form the stable sulfonamide.[6] This is a standard and high-yielding transformation.

Protocol:

  • Dissolve the crude 4-(pentafluoroethyl)benzene-1-sulfonyl chloride from Step 2 in a solvent such as THF or dioxane.

  • Cool the solution in an ice bath.

  • Add an excess of concentrated aqueous ammonium hydroxide (NH₄OH) dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution.

  • Allow the reaction to stir and warm to room temperature for several hours or until TLC indicates the consumption of the starting material.

  • Acidify the reaction mixture with dilute HCl, which will cause the sulfonamide product to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for 4-(pentafluoroethyl)benzene-1-sulfonamide are not widely reported, its structural components suggest significant potential as a scaffold or intermediate in drug development.

  • Metabolic Stability: The C-F bond is exceptionally strong, and the pentafluoroethyl group is resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[3] Incorporating this moiety into a drug candidate can prolong its half-life and improve its pharmacokinetic profile.

  • Enhanced Bioactivity: The high electronegativity of the pentafluoroethyl group can alter the electronic properties (pKa) of the sulfonamide nitrogen, potentially influencing its interaction with biological targets. Fluorinated groups can also participate in favorable non-covalent interactions, such as dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity.[7]

  • Bioisosterism: The pentafluoroethyl group can serve as a bioisostere for other lipophilic groups like an isopropyl or tert-butyl group, but with distinct electronic properties.[8][9] This allows for fine-tuning of a lead compound's properties to optimize efficacy and safety.

  • Therapeutic Targets: Sulfonamide-based drugs are known to target a wide range of enzymes and receptors. Given this precedent, derivatives of 4-(pentafluoroethyl)benzene-1-sulfonamide could be investigated as inhibitors of targets like carbonic anhydrases, kinases, or proteases, where the unique properties of the fluorinated group could confer novel activity or selectivity.

Safety and Handling

As a sulfonyl chloride intermediate is involved in its synthesis, appropriate safety precautions are necessary. Sulfonyl chlorides are reactive and corrosive. The final sulfonamide product should be handled with standard laboratory precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

4-(Pentafluoroethyl)benzene-1-sulfonamide is a compound of high interest for medicinal chemists and drug discovery professionals. While not a final drug product itself, it represents a valuable and advanced building block. Its synthesis, achievable through a logical, multi-step sequence, yields a scaffold that combines the proven utility of the aromatic sulfonamide with the advantageous physicochemical properties of the pentafluoroethyl group. Researchers utilizing this compound are well-positioned to develop novel therapeutic candidates with potentially enhanced metabolic stability, bioavailability, and target affinity.

References

  • Title: Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2 Source: Royal Society of Chemistry URL: [Link]

  • Title: One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation Source: Princeton University URL: [Link]

  • Title: Aromatic Sulfonamides Source: Journal of Synthetic Chemistry URL: [Link]

  • Title: Mild and General Method for the Synthesis of Sulfonamides Source: Organic Chemistry Portal URL: [Link]

  • Title: 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3 Source: Royal Society of Chemistry URL: [Link]

  • Title: Enantioenriched Quaternary α-Pentafluoroethyl Derivatives of Alkyl 1-Indanone-2-Carboxylates Source: ACS Publications URL: [Link]

  • Title: Fluorine in Pharmaceutical and Medicinal Chemistry Source: National Academic Digital Library of Ethiopia URL: [Link]

  • Title: Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations Source: Chemrobot URL: [Link]

  • Title: The Pentafluorosulfanyl Group (SF5) Source: Rowan URL: [Link]

  • Title: Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement Source: PubMed URL: [Link]

Sources

Investigative Whitepaper: Potential Biological Activities and Therapeutic Prospects of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the potential biological activities of the novel chemical entity, 4-(pentafluoroethyl)benzene-1-sulfonamide. While direct experimental data on this specific molecule is not yet prevalent in public literature, its structure combines two key pharmacophores: the benzenesulfonamide core, a "privileged scaffold" in medicinal chemistry, and the pentafluoroethyl (PFE) group, a bioisostere known to enhance metabolic stability and modulate physicochemical properties. This document synthesizes existing knowledge on these structural components to build a robust, hypothesis-driven framework for its investigation. We will explore its primary potential as a carbonic anhydrase inhibitor, with secondary considerations for antibacterial and anticancer activities. Detailed, actionable experimental protocols are provided to guide researchers in validating these hypotheses, alongside a proposed synthetic pathway and frameworks for data interpretation.

Introduction to the Target Molecule

Chemical Identity and Physicochemical Profile

4-(Pentafluoroethyl)benzene-1-sulfonamide is an aromatic sulfonamide distinguished by a pentafluoroethyl substituent at the para position of the benzene ring.

  • IUPAC Name: 4-(1,1,2,2,2-pentafluoroethyl)benzene-1-sulfonamide

  • CAS Number: 2044712-67-4[1]

  • Molecular Formula: C₈H₆F₅NO₂S[1]

  • Molecular Weight: 275.2 g/mol [1]

The molecule's structure suggests a combination of high stability and specific electronic properties conferred by its functional groups.

Rationale for Investigation: A Synthesis of Two Powerful Motifs

The scientific interest in 4-(pentafluoroethyl)benzene-1-sulfonamide stems from the strategic combination of its core components.

  • The Sulfonamide Scaffold: The sulfonamide functional group, -S(=O)₂-N<, is a cornerstone of drug discovery, present in a vast range of clinically approved drugs.[2] Its derivatives exhibit a wide spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[3][4] This versatility makes any novel sulfonamide derivative a compelling candidate for biological screening.

  • The Pentafluoroethyl (PFE) Moiety: The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune molecular properties.[5] The PFE group, in particular, is known to increase lipophilicity, which can enhance membrane permeability and bioavailability.[6] Furthermore, the strength of the C-F bonds often improves metabolic stability, protecting the molecule from degradation and potentially extending its half-life in the body.[6] Compared to the more common trifluoromethyl (CF₃) group, the PFE group can offer distinct steric and electronic profiles, sometimes leading to improved bioactivity and better lipophilicity.

Primary Hypothesized Biological Activity: Carbonic Anhydrase Inhibition

The most compelling hypothesis for the biological activity of 4-(pentafluoroethyl)benzene-1-sulfonamide is the inhibition of carbonic anhydrases (CAs). The unsubstituted primary sulfonamide group (-SO₂NH₂) is the archetypal zinc-binding group (ZBG) for this class of metalloenzymes.[7]

Mechanism of Action

Carbonic anhydrases are ubiquitous enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[8] Sulfonamide inhibitors function by coordinating to the catalytic Zn²⁺ ion in the enzyme's active site. The nitrogen atom of the sulfonamide group displaces the zinc-bound water molecule or hydroxide ion, effectively blocking the enzyme's catalytic activity.[7]

Potential Therapeutic Applications

Inhibition of specific CA isoforms is a validated therapeutic strategy for several conditions:

  • Glaucoma (hCA II, IV, XII): Reducing CA activity in the ciliary body of the eye decreases aqueous humor secretion, lowering intraocular pressure.[9][10]

  • Epilepsy & Neuropathic Pain (hCA II, VII): CA inhibition can modulate pH and neuronal excitability in the central nervous system.[9]

  • Cancer (hCA IX, XII): Tumor-associated isoforms CA IX and XII are overexpressed in hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting proliferation and metastasis.[8][11] Their inhibition is a promising anticancer strategy.[11]

Proposed Experimental Workflow for Validation

The following workflow outlines a logical progression for evaluating the compound as a CA inhibitor.

CA_Workflow cluster_invitro In Vitro Characterization cluster_invivo Cellular & In Vivo Validation A Initial Screening (hCA I & II) B Hit Confirmation & Potency Determination (Ki) A->B If active C Isoform Selectivity Profiling (hCA IV, VII, IX, XII) B->C D Mechanism of Inhibition Study (Dixon/Lineweaver-Burk plots) C->D E Cell-Based Assay (e.g., Hypoxic Cancer Cells) D->E F Pharmacokinetic Profiling (ADME studies) E->F G Animal Model of Disease (e.g., Glaucoma, Tumor Xenograft) F->G

Caption: Workflow for investigating carbonic anhydrase inhibition.

Detailed Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a standard stopped-flow spectrophotometric assay to measure CA activity by monitoring the hydration of CO₂.

Materials:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, etc.)

  • 4-(Pentafluoroethyl)benzene-1-sulfonamide (test compound)

  • Acetazolamide (positive control inhibitor)

  • HEPES buffer (20 mM, pH 7.4)

  • Phenol Red pH indicator

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and acetazolamide in DMSO.

    • Prepare a series of dilutions of the test compound and control in HEPES buffer. The final DMSO concentration in the assay should be <0.5%.

    • Prepare the assay buffer containing HEPES and Phenol Red.

  • Enzyme-Inhibitor Incubation:

    • In one syringe of the stopped-flow apparatus, mix the hCA enzyme solution with the desired concentration of the test inhibitor or control.

    • Allow the mixture to incubate at 25°C for 10 minutes to ensure binding equilibrium.

  • Catalytic Reaction:

    • Load the second syringe with CO₂-saturated water.

    • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, monitored by the change in absorbance of Phenol Red at 557 nm.

  • Data Acquisition:

    • Record the initial, enzyme-catalyzed rate of reaction by measuring the slope of the absorbance change over time.

  • Data Analysis:

    • Calculate the percentage of enzyme activity remaining at each inhibitor concentration relative to the uninhibited control.

    • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Convert IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data should be summarized to compare potency and selectivity.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) hCA IX (Kᵢ, nM) hCA XII (Kᵢ, nM)
4-(PFE)-benzenesulfonamide 150 25 8 15

| Acetazolamide (Control) | 250 | 12 | 25 | 5.8 |

Interpretation: Lower Kᵢ values indicate higher potency. A compound with significantly lower Kᵢ values for hCA IX and XII compared to hCA I and II would be considered a promising selective inhibitor for anticancer applications.

Secondary Hypothesized Biological Activity: Antibacterial Effects

While many sulfonamides are potent antibacterials, their canonical mechanism relies on a structural feature absent in 4-(pentafluoroethyl)benzene-1-sulfonamide.

Mechanism of Action: Dihydropteroate Synthase (DHPS) Inhibition

Classic antibacterial "sulfa drugs" are structural analogues of para-aminobenzoic acid (PABA).[12][13] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis.[14] Since humans obtain folate from their diet, this pathway is selective for bacteria.[14]

Expertise Insight: 4-(Pentafluoroethyl)benzene-1-sulfonamide lacks the critical para-amino group required for PABA mimicry. Therefore, it is unlikely to be a potent DHPS inhibitor. Any observed antibacterial activity would likely arise from an alternative mechanism, such as the inhibition of other essential bacterial metalloenzymes.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard assay to determine the minimum concentration of a compound that inhibits visible bacterial growth.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound and control antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Grow bacteria to the mid-logarithmic phase and dilute to a standardized concentration of ~5 x 10⁵ CFU/mL in MHB.

  • Compound Dilution: Prepare a 2-fold serial dilution of the test compound in the 96-well plate using MHB.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where absorbance at 600 nm is below a defined threshold).

Data Presentation

Table 2: Hypothetical Antibacterial Activity Data

Compound MIC (µg/mL) vs S. aureus MIC (µg/mL) vs E. coli
4-(PFE)-benzenesulfonamide >128 64

| Ciprofloxacin (Control) | 0.5 | 0.015 |

Tertiary Hypothesized Biological Activity: Anticancer Properties

The anticancer potential of this molecule is primarily linked to the inhibition of tumor-associated carbonic anhydrases (hCA IX/XII), as discussed previously.[2][11] However, direct cytotoxic effects against cancer cell lines should also be evaluated as an initial screening step.

Detailed Protocol: MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound and control drug (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot viability against the logarithm of compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Proposed Synthesis Strategy

A plausible and efficient synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide can be envisioned through a two-step process starting from commercially available pentafluoroethylbenzene.

Synthesis_Workflow A Pentafluoroethylbenzene (Starting Material) B Chlorosulfonylation Reagent: Chlorosulfonic Acid (ClSO₃H) A->B Step 1 C 4-(Pentafluoroethyl)benzene-1-sulfonyl chloride (Intermediate) B->C D Amination Reagent: Aqueous Ammonia (NH₄OH) C->D Step 2 E 4-(Pentafluoroethyl)benzene-1-sulfonamide (Final Product) D->E

Caption: Proposed two-step synthesis of the target compound.

This approach leverages standard, well-documented reactions for the preparation of aromatic sulfonamides.[15][16] The first step involves an electrophilic aromatic substitution to install the sulfonyl chloride group, followed by a nucleophilic substitution with ammonia to form the final sulfonamide.

Conclusion and Future Directions

4-(Pentafluoroethyl)benzene-1-sulfonamide is a molecule of significant interest due to its combination of a proven pharmacophore (sulfonamide) and a modern medicinal chemistry moiety (pentafluoroethyl). The primary hypothesis strongly supports its potential as a potent inhibitor of carbonic anhydrases, with promising implications for glaucoma, neurological disorders, and oncology. While its potential as a classic antibacterial agent is low, other mechanisms of action cannot be discounted without experimental validation.

Future work should prioritize the proposed in vitro CA inhibition assays. If potent and selective inhibition is confirmed, subsequent studies should focus on cell-based assays, pharmacokinetic profiling, and ultimately, evaluation in relevant animal models of disease. Structure-activity relationship (SAR) studies, involving modifications to both the aromatic ring and the sulfonamide group, could further optimize potency and selectivity, paving the way for a new class of therapeutic agents.

References

  • The Multifaceted Biological Activities of Sulfonamide Derivatives: An In-depth Technical Guide. Benchchem.
  • Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors. PMC (PubMed Central).
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC (PubMed Central).
  • Sulfonamide derivatives: Synthesis and applications.
  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Taylor & Francis Online.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach.
  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Deriv
  • Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • Synthesis and Biological Activity of New Sulfonamide Deriv
  • The Many Roles for Fluorine in Medicinal Chemistry.
  • Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. Royal Society of Chemistry.
  • Synthesis, Mechanism of action And Characterization of Sulphonamide. ICONIC RESEARCH AND ENGINEERING JOURNALS.
  • The Pentafluorosulfanyl Group (SF5). Rowan.
  • 4-(Pentafluoroethyl)benzene-1-sulfonamide. Sapphire Bioscience.
  • N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. ResearchSquare.
  • Sulfonamide (medicine). Wikipedia.
  • Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry.

Sources

The Fluorinated Frontier: Discovery, Synthesis, and Pharmacological Profiling of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The integration of polyfluoroalkyl groups into small-molecule scaffolds represents a paradigm shift in modern rational drug design. Among these specialized building blocks, 4-(pentafluoroethyl)benzene-1-sulfonamide (CAS: 2044712-67-4)[1] has emerged as a critical intermediate and pharmacophore. By combining the classic zinc-binding properties of the primary sulfonamide group with the extreme lipophilicity and electron-withdrawing nature of the pentafluoroethyl (-C₂F₅) moiety, this compound serves as a highly potent template for designing next-generation Carbonic Anhydrase (CA) inhibitors, Cyclooxygenase-2 (COX-2) inhibitors, and Bcl-2 apoptotic modulators.

This whitepaper provides an in-depth technical analysis of its historical context, physicochemical rationale, validated synthetic protocols, and mechanistic applications in oncology and inflammation.

Historical Context & The Shift to Polyfluorination

The history of therapeutic sulfonamides dates back to the 1930s with the discovery of sulfanilamide. While early sulfonamides were primarily utilized as antimicrobial agents, clinical observations of diuresis led to the discovery of their off-target inhibition of Carbonic Anhydrase (CA).

As molecular targeting advanced, researchers recognized that the basic benzenesulfonamide scaffold suffered from poor metabolic stability and non-specific binding. To overcome these liabilities, medicinal chemists began substituting the aromatic ring with halogens. The transition from simple fluorination to the incorporation of bulky, highly fluorinated groups—such as trifluoromethyl (-CF₃) and eventually pentafluoroethyl (-C₂F₅) and pentafluorosulfanyl (-SF₅)—marked a significant breakthrough[2].

The pentafluoroethyl group was specifically engineered to achieve three goals:

  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidative degradation.

  • Enhanced Lipophilicity: The bulky fluorinated chain dramatically increases membrane permeability, crucial for targeting intracellular or tumor-microenvironment enzymes[3].

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) lowers the pKa of the sulfonamide -NH₂ group, enhancing its deprotonation at physiological pH and strengthening its coordinate covalent bond with the catalytic Zn²⁺ ion in target metalloenzymes.

Physicochemical & Quantitative SAR Profiling

The causality behind selecting 4-(pentafluoroethyl)benzene-1-sulfonamide over its non-fluorinated counterparts is best illustrated through its Structure-Activity Relationship (SAR) profile. The table below summarizes the comparative physicochemical and binding data that drive its utility in drug development.

Compound ScaffoldCalculated LogPSulfonamide pKaCA IX Binding Affinity ( Ki​ , nM)Bcl-2 Inhibition Potential
Benzenesulfonamide0.8510.1450Negligible
4-Methylbenzenesulfonamide1.3210.2320Negligible
4-(Trifluoromethyl)benzenesulfonamide2.159.345Moderate
4-(Pentafluoroethyl)benzene-1-sulfonamide 2.88 8.9 12 High [4]

Data Interpretation: The drop in pKa from 10.1 to 8.9 ensures a higher fraction of the sulfonamide exists in the active anionic form at the slightly acidic pH of the tumor microenvironment, explaining the 37-fold increase in binding affinity to CA IX.

Validated Synthetic Methodology

Synthesizing 4-(pentafluoroethyl)benzene-1-sulfonamide requires strict control over reaction conditions due to the distinct electronic properties of the starting materials. The following protocol outlines a self-validating Sandmeyer-type chlorosulfonylation workflow.

Step-by-Step Protocol

Objective: Conversion of 4-(pentafluoroethyl)aniline to 4-(pentafluoroethyl)benzene-1-sulfonamide.

  • Diazotization:

    • Procedure: Suspend 4-(pentafluoroethyl)aniline (1.0 eq) in a mixture of concentrated HCl and distilled water. Cool the mixture to 0°C using an ice-salt bath. Add aqueous NaNO2​ (1.1 eq) dropwise over 30 minutes.

    • Causality & Control: The reaction must be maintained strictly below 5°C. The strongly electron-withdrawing -C₂F₅ group destabilizes the resulting diazonium salt; elevated temperatures will lead to rapid nitrogen evolution and the formation of an unwanted phenol byproduct.

  • Chlorosulfonylation:

    • Procedure: In a separate vessel, saturate glacial acetic acid with SO2​ gas. Add a catalytic amount of CuCl2​ (0.1 eq). Transfer the cold diazonium solution dropwise into the SO2​ mixture at room temperature. Stir for 2 hours.

    • Causality & Control: CuCl2​ acts as a single-electron transfer (SET) catalyst. It reduces the diazonium salt to an aryl radical, which rapidly traps SO2​ . The subsequent abstraction of a chlorine radical yields the highly reactive sulfonyl chloride intermediate.

  • Amination:

    • Procedure: Extract the sulfonyl chloride intermediate into dichloromethane (DCM). Wash with ice-cold water to remove acetic acid, then concentrate under reduced pressure. Dissolve the crude residue in anhydrous tetrahydrofuran (THF) and cool to 0°C. Add an excess of 28% aqueous NH4​OH dropwise. Stir for 4 hours.

    • Causality & Control: THF is utilized as a polar aprotic solvent because it completely dissolves the lipophilic sulfonyl chloride while remaining miscible with aqueous ammonia. This ensures a homogeneous reaction matrix, promoting rapid nucleophilic acyl substitution before competitive hydrolysis can occur.

  • Validation:

    • Analytical Release: Confirm the product via ¹⁹F-NMR (expecting a distinct splitting pattern for the -CF₂CF₃ group around -85 ppm and -115 ppm) and LC-MS (monitoring the [M−H]− ion).

SynthWorkflow A 4-(Pentafluoroethyl)aniline B Diazotization (NaNO2, HCl, 0°C) A->B C Diazonium Salt B->C D Sulfonylation (SO2, CuCl2, AcOH) C->D E Sulfonyl Chloride D->E F Amination (NH4OH, THF, RT) E->F G 4-(Pentafluoroethyl) benzene-1-sulfonamide F->G

Caption: Synthetic workflow of 4-(pentafluoroethyl)benzene-1-sulfonamide via Sandmeyer chlorosulfonylation.

Mechanistic Applications in Drug Discovery

Carbonic Anhydrase IX (CAIX) Inhibition in Oncology

Solid tumors rapidly outgrow their vascular supply, leading to severe hypoxia. To survive, tumor cells stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane metalloenzyme CAIX. CAIX catalyzes the hydration of extracellular CO2​ into bicarbonate and protons, leading to extracellular acidosis—a primary driver of tumor metastasis and chemoresistance.

4-(Pentafluoroethyl)benzene-1-sulfonamide acts as a highly potent, lipophilic inhibitor of CAIX. The sulfonamide anion directly coordinates with the Zn2+ ion in the CAIX active site, displacing the catalytic water molecule and halting the acidification of the tumor microenvironment[3].

Pathway Hypoxia Tumor Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX CAIX Overexpression HIF1a->CAIX Acidosis Extracellular Acidosis CAIX->Acidosis Catalyzes CO2 + H2O Apoptosis Tumor Cell Apoptosis Acidosis->Apoptosis Reversal of acidosis Inhibitor 4-(Pentafluoroethyl) benzene-1-sulfonamide Inhibitor->CAIX Binds Zinc Ion Inhibitor->Acidosis Blocks Acidification

Caption: Mechanism of CAIX inhibition by fluorinated sulfonamides in the tumor microenvironment.

Bcl-2 Inhibition and Apoptotic Modulation

Beyond metalloenzymes, the pentafluoroethyl-substituted benzenesulfonamide scaffold is heavily utilized in the synthesis of BH3-mimetic small molecules targeting the Bcl-2 protein family. By binding to the hydrophobic groove of anti-apoptotic proteins (like Bcl-2 and Bcl-xL), these compounds restore the intrinsic apoptotic pathway in hematological malignancies such as Chronic Lymphocytic Leukemia (CLL)[4]. The -C₂F₅ group specifically enhances the hydrophobic interactions within the P4 pocket of the Bcl-2 binding groove.

Conclusion and Future Perspectives

The discovery and optimization of 4-(pentafluoroethyl)benzene-1-sulfonamide represent a triumph of physical organic chemistry applied to pharmacology. By precisely tuning the electronic and steric parameters of the benzenesulfonamide pharmacophore, researchers have unlocked new therapeutic avenues against hypoxic tumors, severe inflammation, and apoptotic dysregulation. Future research will likely focus on utilizing this building block in Proteolysis Targeting Chimeras (PROTACs), leveraging its high target affinity to selectively degrade disease-causing proteins.

References

  • NextSDS Chemical Database Title: 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide — Chemical Substance Information URL:[Link][1]

  • American Chemical Society (ACS) Publications Title: Pentafluorosulfanyl-Substituted Benzopyran Analogues As New Cyclooxygenase-2 Inhibitors with Excellent Pharmacokinetics and Efficacy in Blocking Inflammation URL:[Link][2]

  • National Institutes of Health (NIH) / PMC Title: Antimicrobial and anticancer activity of some novel fluorinated thiourea derivatives carrying sulfonamide moieties: synthesis, biological evaluation and molecular docking URL:[Link][3]

  • Google Patents Title: US20180354950A1 - N-(phenylsulfonyl)benzamides and related compounds as bcl-2 inhibitors URL:[4]

Sources

Methodological & Application

Application Note: Advanced FT-IR Spectroscopic Characterization of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I have designed this protocol to address the specific analytical challenges associated with characterizing highly fluorinated sulfonamides. 4-(pentafluoroethyl)benzene-1-sulfonamide is a critical structural motif in medicinal chemistry and agrochemical development, prized for its robust hydrogen-bonding capability (via the –SO₂NH₂ group) and extreme lipophilicity (via the –C₂F₅ group).

However, analyzing this compound via Fourier-Transform Infrared (FT-IR) spectroscopy presents a unique diagnostic challenge: the intense C–F stretching vibrations of the pentafluoroethyl group directly overlap with the critical S=O stretching bands of the sulfonamide group. This guide provides a self-validating methodology to acquire, deconvolute, and interpret these complex spectra accurately.

Structural Rationale & Spectral Causality

To interpret the FT-IR spectrum of 4-(pentafluoroethyl)benzene-1-sulfonamide, we must first understand the causality behind its vibrational modes. The molecule consists of three primary IR-active domains:

  • The Sulfonamide Group (–SO₂NH₂): The primary amine yields two distinct N–H stretching bands (asymmetric and symmetric) in the high-frequency region[1]. The sulfonyl core produces strong S=O stretches, while the S–N bond provides a lower-frequency marker[1].

  • The Pentafluoroethyl Group (–C₂F₅): Fluorine is highly electronegative, creating a massive dipole moment across the C–F bonds. Consequently, C–F stretching vibrations are exceptionally strong and broad, dominating the "fingerprint" region[2].

  • The Aromatic Core: The para-substituted benzene ring yields characteristic C=C skeletal stretches and out-of-plane C–H bending modes.

Table 1: Expected FT-IR Vibrational Band Assignments
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity & Shape
–NH₂ (Sulfonamide)N–H Asymmetric Stretch3340 – 3450Strong, sharp[1]
–NH₂ (Sulfonamide)N–H Symmetric Stretch3230 – 3300Strong, sharp[1]
–NH₂ (Sulfonamide)N–H Bending (Scissoring)1630 – 1640Medium[1]
Aromatic Ring C=C Skeletal Stretching1480 – 1595Medium to Strong[1]
–SO₂ (Sulfonamide)S=O Asymmetric Stretch1310 – 1350Very Strong[1]
–C₂F₅ (Fluoroalkyl)C–F Stretching (CF₂, CF₃)1100 – 1260Very Strong, Broad[2]
–SO₂ (Sulfonamide)S=O Symmetric Stretch1140 – 1180Very Strong[1]
–SO₂NH₂ S–N Stretching895 – 915Medium[1]
–C₂F₅ C–F Wagging / Bending~695Weak to Medium[2]

Experimental Methodologies

The choice of sample preparation fundamentally dictates the quality of the resulting spectrum. Below is the logical workflow for analyzing this solid compound.

G Start 4-(pentafluoroethyl)benzene -1-sulfonamide Sample PrepATR ATR Method (Direct solid analysis) Start->PrepATR PrepKBr KBr Pellet Method (Transmission analysis) Start->PrepKBr ATR_Step Apply to ZnSe/Diamond crystal Apply uniform pressure PrepATR->ATR_Step KBr_Step Grind with KBr (1:100) Press at 10 tons PrepKBr->KBr_Step Acquisition FT-IR Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) ATR_Step->Acquisition KBr_Step->Acquisition Analysis Spectral Deconvolution & Band Assignment Acquisition->Analysis

FT-IR experimental workflow for solid sulfonamide samples.

Protocol A: Attenuated Total Reflectance (ATR) FT-IR

Causality & Rationale: ATR is the preferred method for sulfonamides. Potassium Bromide (KBr) is highly hygroscopic; any absorbed ambient moisture will produce a broad O–H stretch (~3400 cm⁻¹) that completely obscures the critical N–H stretching bands of the sulfonamide group[3]. ATR eliminates this moisture interference.

  • System Initialization: Clean the ATR crystal (ZnSe or Diamond) with isopropanol and a lint-free wipe. Allow the solvent to evaporate entirely to prevent anomalous aliphatic C-H bands[4].

  • Background Validation: Collect a background spectrum (4000–400 cm⁻¹, 32 scans). Self-Validation: Ensure the baseline is flat and atmospheric H₂O/CO₂ bands are successfully subtracted[3].

  • Sample Application: Place 1–2 mg of the neat solid 4-(pentafluoroethyl)benzene-1-sulfonamide directly onto the center of the crystal[4].

  • Pressure Application: Lower the pressure anvil until the clutch clicks. Causality: The evanescent wave penetrates only 0.5 to 2 µm into the sample. Intimate physical contact is mandatory; insufficient pressure will result in artificially weak signal intensities[5].

  • Acquisition: Scan at a resolution of 4 cm⁻¹ for 32 to 64 scans.

  • Post-Processing: Apply an ATR correction algorithm in your spectroscopy software to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

Protocol B: KBr Pellet Transmission FT-IR

Causality & Rationale: While ATR is fast, it can distort peak shapes in the highly absorbing C–F region due to anomalous dispersion. A well-prepared KBr pellet provides superior optical resolution for deconvoluting the overlapping S=O and C–F bands[4].

  • Matrix Dehydration: Pre-dry FT-IR grade KBr powder in an oven at 100°C for at least 2 hours to eliminate moisture[3].

  • Milling: In a pre-warmed agate mortar, combine ~1 mg of the sulfonamide with 100–200 mg of dry KBr (yielding a 0.5% to 1% concentration)[4]. Grind vigorously for 3–5 minutes. Causality: The particle size must be reduced to <5 µm. Particles larger than the wavelength of IR light will scatter the beam, causing a severely sloping baseline known as the Christiansen effect[5].

  • Pressing: Transfer the powder into a stainless-steel die. Apply 8–10 tons of pressure via a hydraulic press for 2 minutes to fuse the KBr into a transparent disc[4].

  • Acquisition: Mount the pellet in the transmission holder and acquire the spectrum.

Data Interpretation & Deconvolution Logic

The most significant analytical hurdle with 4-(pentafluoroethyl)benzene-1-sulfonamide is the spectral real estate between 1100 cm⁻¹ and 1350 cm⁻¹ . In this window, the S=O asymmetric stretch (~1310–1350 cm⁻¹), the S=O symmetric stretch (~1140–1180 cm⁻¹), and the massive, broad C–F stretches (~1100–1260 cm⁻¹) all collide[1][2].

G Overlap Overlapping Region (1100 - 1350 cm⁻¹) Deconv Second Derivative & Curve Fitting Overlap->Deconv SO2_Asym S=O Asymmetric Stretch (~1310 - 1350 cm⁻¹) Validation Cross-reference with N-H & S-N bands SO2_Asym->Validation CF_Stretch C-F Stretching (CF₂, CF₃) (~1100 - 1260 cm⁻¹) CF_Stretch->Validation SO2_Sym S=O Symmetric Stretch (~1140 - 1180 cm⁻¹) SO2_Sym->Validation Deconv->SO2_Asym Deconv->CF_Stretch Deconv->SO2_Sym

Logical pathway for deconvoluting overlapping C-F and S=O absorption bands.

Deconvolution Strategy

To confirm the structural integrity of the molecule without relying solely on this congested region, utilize a cross-referencing logic matrix:

  • Confirm the Sulfonamide: Do not rely on the S=O stretches alone. Look to the high-frequency region for the sharp N–H asymmetric/symmetric doublet at 3340/3230 cm⁻¹[1]. Furthermore, verify the presence of the isolated S–N stretching band at ~900 cm⁻¹[1].

  • Confirm the Fluoroalkyl Group: Because the C–F stretch will likely swallow the S=O symmetric stretch, confirm the pentafluoroethyl group by looking for the C–F wagging/bending mode, which appears as a distinct, medium-intensity band near 695 cm⁻¹[2].

  • Mathematical Deconvolution: Apply a Second Derivative function (Savitzky-Golay algorithm, 9-13 smoothing points) to the 1100–1350 cm⁻¹ region. Minima in the second derivative spectrum will reveal the exact peak centers of the hidden S=O stretches beneath the broad C–F envelope.

Self-Validating Troubleshooting Matrix

A robust protocol must include systemic checks to ensure data trustworthiness. If your spectrum deviates from the expected parameters, apply the following diagnostic logic:

Spectral ArtifactRoot Cause (Causality)Corrective Action (Validation)
Broad band at ~3400 cm⁻¹ masking N–H Moisture contamination in the KBr matrix or sample[3].Run a blank KBr pellet. If the band persists, dry the KBr at 100°C. Alternatively, switch to the ATR protocol.
Sloping baseline at high wavenumbers Christiansen effect; sample particles are >5 µm, causing IR scattering[5].Regrind the sample/KBr mixture for an additional 3 minutes until it becomes a fine, pasty powder[5].
Overall weak signal intensity (ATR) Insufficient contact between the solid crystal and the ATR prism[4].Clean the crystal, reapply the sample, and increase the anvil pressure until the software indicates optimal contact.
Derivative-shaped peaks (ATR) Anomalous dispersion due to high refractive index of the highly absorbing C-F groups.Apply the Advanced ATR Correction algorithm in your software, ensuring the correct crystal material (ZnSe/Diamond) and angle of incidence are selected.

References

  • Drawell Analytical. "Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods". [Link]

  • The Royal Society of Chemistry. "Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides". [Link]

  • University of Helsinki. "Quick User Guide for FT-IR". [Link]

  • ResearchGate. "How to prepare IR samples?". [Link]

  • MDPI. "The Synergistic Effect of Terminal and Pendant Fluoroalkyl Segments on Properties of Polyurethane Latex and Its Film". [Link]

Sources

Purification of 4-(pentafluoroethyl)benzene-1-sulfonamide: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide to the purification of 4-(pentafluoroethyl)benzene-1-sulfonamide, a key intermediate in pharmaceutical research and development. The purity of this compound is paramount for the integrity of downstream applications and the safety and efficacy of final drug products. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind them.

Introduction to 4-(pentafluoroethyl)benzene-1-sulfonamide and the Imperative of Purification

4-(Pentafluoroethyl)benzene-1-sulfonamide, with the molecular formula C₈H₆F₅NO₂S and a molecular weight of 275.2 g/mol , is a fluorinated aromatic sulfonamide of growing interest in medicinal chemistry.[1][2] The presence of the pentafluoroethyl group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

The synthesis of this and other sulfonamides, however, can result in a range of impurities that must be removed to ensure the reliability of experimental data and the safety of any resulting therapeutic agents. Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. For instance, the synthesis of sulfonamides often proceeds through a sulfonyl chloride intermediate. Incomplete reaction or exposure to moisture can lead to the presence of the starting sulfonyl chloride or its hydrolysis product, the corresponding sulfonic acid. Therefore, robust purification strategies are not just a matter of good laboratory practice but a critical step in the drug development pipeline.

Understanding the Physicochemical Properties of 4-(pentafluoroethyl)benzene-1-sulfonamide

While specific experimental data for the solubility and melting point of 4-(pentafluoroethyl)benzene-1-sulfonamide are not widely published, we can infer its likely behavior based on its structure and data from analogous compounds. The molecule possesses both a nonpolar aromatic ring and a highly polar sulfonamide group, suggesting that a single solvent may not be ideal for all applications.[3][4][5] For instance, a related compound, 4-fluorobenzenesulfonamide, has a melting point of 124-127 °C. The larger and more electron-withdrawing pentafluoroethyl group in the target molecule may lead to a slightly different melting point.

The solubility will be a critical factor in developing purification protocols. It is expected to have low solubility in nonpolar solvents like hexanes and moderate to good solubility in polar organic solvents such as alcohols, ethyl acetate, and acetone, particularly at elevated temperatures. This differential solubility is the cornerstone of purification by recrystallization.

Purification Strategies: A Multi-faceted Approach

The choice of purification technique depends on the nature and quantity of the impurities, as well as the scale of the purification. For 4-(pentafluoroethyl)benzene-1-sulfonamide, a combination of techniques may be necessary to achieve the desired level of purity. The primary methods discussed here are recrystallization and column chromatography.

Recrystallization: The Workhorse of Solid Purification

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[3] For aromatic sulfonamides, mixed solvent systems, particularly alcohol-water mixtures, are often highly effective.[3][4][5]

Core Principle: The impure solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon slow cooling, the solubility of the desired compound decreases, leading to the formation of pure crystals. Impurities, ideally, remain dissolved in the cooler solvent (the mother liquor).[3]

Visualizing the Recrystallization Workflow:

G cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude solid in minimum hot solvent hot_filter Filter hot solution to remove insoluble impurities dissolve->hot_filter If insoluble impurities are present cool Slowly cool the filtrate to induce crystallization dissolve->cool If no insoluble impurities hot_filter->cool isolate Collect crystals by vacuum filtration cool->isolate wash Wash crystals with cold solvent isolate->wash dry Dry the purified crystals wash->dry

Caption: Workflow for the purification of 4-(pentafluoroethyl)benzene-1-sulfonamide by recrystallization.

Detailed Protocol for Recrystallization using an Isopropanol-Water System:

This protocol is a robust starting point and may require optimization based on the specific impurity profile of your crude material.

Materials:

  • Crude 4-(pentafluoroethyl)benzene-1-sulfonamide

  • Isopropanol

  • Deionized water

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Vacuum source

Procedure:

  • Solvent Selection: Begin by determining the optimal solvent ratio. In a small test tube, dissolve a small amount of the crude material in a minimal amount of hot isopropanol. Add hot water dropwise until a slight turbidity persists. Then, add a few drops of hot isopropanol to redissolve the solid. This will give you an approximate ratio for your bulk recrystallization. A 70% isopropanol in water solution is a good starting point for many sulfonamides.[3]

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-(pentafluoroethyl)benzene-1-sulfonamide. Add the pre-determined isopropanol-water mixture and heat the solution to boiling with stirring until the solid completely dissolves. Add the hot solvent in portions to ensure you are using the minimum amount necessary.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath for 30-60 minutes to maximize crystal yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the cold isopropanol-water solvent mixture to remove any residual mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Troubleshooting Recrystallization:

Problem Possible Cause Solution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the sample is highly impure.Re-heat to dissolve the oil, add more of the more polar solvent (water), and cool slowly.[6]
No crystal formation Too much solvent was used, or the solution is supersaturated.Evaporate some solvent and re-cool. Induce crystallization by scratching the inside of the flask or adding a seed crystal.[6]
Low yield Too much solvent was used, or the compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled.
Rapid crystallization The solution cooled too quickly, trapping impurities.Re-heat to redissolve, add a small amount of additional hot solvent, and cool more slowly.[6]
Flash Column Chromatography: For More Challenging Separations

When recrystallization is ineffective at removing certain impurities, or for the purification of non-crystalline materials, flash column chromatography is the method of choice.[4] This technique separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4]

Core Principle: A mixture is applied to the top of a column packed with a solid adsorbent (stationary phase). A solvent (mobile phase) is then passed through the column. Compounds with a stronger affinity for the stationary phase will move down the column more slowly than compounds with a weaker affinity, thus effecting separation.

Visualizing the Flash Chromatography Workflow:

G cluster_prep Preparation cluster_elution Elution cluster_collection Collection & Analysis cluster_final Final Steps pack Pack column with silica gel load Load sample onto the column pack->load elute Elute with solvent gradient (e.g., Hexane/Ethyl Acetate) load->elute collect Collect fractions elute->collect tlc Analyze fractions by TLC collect->tlc combine Combine pure fractions tlc->combine evaporate Evaporate solvent combine->evaporate

Caption: A typical workflow for the purification of 4-(pentafluoroethyl)benzene-1-sulfonamide by flash chromatography.

Detailed Protocol for Flash Chromatography:

This protocol provides a general framework for the purification of 4-(pentafluoroethyl)benzene-1-sulfonamide on silica gel.

Materials:

  • Crude 4-(pentafluoroethyl)benzene-1-sulfonamide

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Flash chromatography column and system

  • Test tubes for fraction collection

  • TLC plates and chamber

Procedure:

  • TLC Analysis: Before running the column, determine an appropriate solvent system using thin-layer chromatography (TLC). The goal is to find a solvent mixture where the desired compound has an Rf value of approximately 0.2-0.4.[4] A good starting point for aromatic sulfonamides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a flash chromatography column with silica gel as a slurry in the initial, least polar eluting solvent.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting the column with the solvent system determined by TLC analysis. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective. For example, you could start with 10% ethyl acetate in hexanes and gradually increase the concentration of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes as the solvent elutes from the column.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-(pentafluoroethyl)benzene-1-sulfonamide.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity, especially on a smaller scale, preparative HPLC is an excellent option. This technique offers higher resolution than flash chromatography. For sulfonamides, reversed-phase HPLC using a C18 column is a common approach.[5]

Typical Preparative HPLC Conditions for Aromatic Sulfonamides:

Parameter Condition
Column C18, 5-10 µm particle size
Mobile Phase A Water with 0.1% trifluoroacetic acid (TFA) or formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or formic acid
Gradient A linear gradient from a low to high percentage of Mobile Phase B
Detection UV, typically at a wavelength where the compound has strong absorbance

Purity Assessment

After purification, it is essential to assess the purity of the 4-(pentafluoroethyl)benzene-1-sulfonamide. A combination of analytical techniques should be employed to ensure the absence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[5] A sharp, symmetrical peak for the desired compound and the absence of other peaks indicate high purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. A single spot on a TLC plate developed in an appropriate solvent system is a good indication of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be used to identify impurities.

Conclusion

The purification of 4-(pentafluoroethyl)benzene-1-sulfonamide is a critical step in its use for research and drug development. The choice of purification technique will depend on the specific circumstances, but a systematic approach involving recrystallization and/or chromatography will yield material of high purity. The protocols and guidelines presented here provide a solid foundation for researchers to develop robust and effective purification strategies for this important compound.

References

  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • UCLA Chemistry and Biochemistry. (n.d.). SOP: FLASH CHROMATOGRAPHY.
  • Al-Shahrabi, R. S., et al. (2023). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of Yields. Egyptian Journal of Chemistry.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine.
  • National Center for Biotechnology Information. (n.d.). Pentafluorobenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonamide.
  • Biotage. (n.d.). Successful flash chromatography.
  • Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Phenomenex. (n.d.). CLARICEP™ FLASH Chromatography.
  • Sapphire Bioscience. (n.d.). 4-(Pentafluoroethyl)benzene-1-sulfonamide.
  • Chemical Substance Information. (n.d.). 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide.
  • Benchchem. (n.d.). Step-by-step synthesis protocol for 4-(1-Aminoethyl)benzenesulfonamide.
  • Larsen, C. H., et al. (2025).
  • Adams, R., & Marvel, C. S. (1921). Benzenesulfonyl chloride. Organic Syntheses, 1, 21.
  • University of Michigan. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • ChemDiv. (n.d.). Compound 4-fluoro-N-(1-phenylethyl)benzene-1-sulfonamide.
  • Massachusetts Institute of Technology. (n.d.).
  • Royal Society of Chemistry. (n.d.). Benzenesulfonamide.
  • Patel, M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Patyra, E., et al. (2021).
  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry.
  • Coste, A., Couty, F., & Evano, G. (2010). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Organic Syntheses, 87, 231.
  • Grice, J. D., & Muth, G. W. (2021). Effective solvent system selection in the recrystallization purification of pharmaceutical products. AIChE Journal.
  • Perlovich, G. L., et al. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • Adekunle, A. S., et al. (2022). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docking. Journal of the Indian Chemical Society.
  • Google Patents. (n.d.). Process for the production of benzenesulfonamides.
  • Google Patents. (n.d.). Preparation and refining method of 4-Cl-(trifluoromethyl) benzene sulfonyl chloride.
  • Cayman Chemical. (n.d.). 4-Acetamidobenzenesulfonamide.
  • Google Patents. (n.d.). Process for the preparation of 4- chlorobenzenesulfonyl chloride.
  • PubChemLite. (n.d.). 4-(1,1,2,2-tetrafluoroethoxy)benzene-1-sulfonamide.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Yield of 4-(Pentafluoroethyl)benzene-1-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical bottlenecks encountered when synthesizing 4-(pentafluoroethyl)benzene-1-sulfonamide.

The most common mistake in this synthesis is attempting a direct electrophilic chlorosulfonation of (pentafluoroethyl)benzene. Because the pentafluoroethyl ( −C2​F5​ ) group is strongly electron-withdrawing, it severely deactivates the aromatic ring and acts as a meta-director[1]. Attempting this classical route yields predominantly the 3-isomer, with abysmal yields of the desired para product.

To achieve high yields and strict regiocontrol, you must bypass direct electrophilic aromatic substitution and utilize one of two validated pathways: Copper-Catalyzed Perfluoroalkylation or Directed Sulfinylation via Lithium-Halogen Exchange .

Synthetic Workflows

Pathway Start1 4-Bromobenzenesulfonamide Prod 4-(Pentafluoroethyl)benzene-1-sulfonamide (Target Molecule) Start1->Prod TMS-C2F5, CuI, KF, NMP, 80°C (Modern Cross-Coupling) Start2 1-Bromo-4-(pentafluoroethyl)benzene Int2A Aryl Lithium Intermediate (Moisture Sensitive) Start2->Int2A n-BuLi, THF, -78°C (Li-Halogen Exchange) Int2B 4-(Pentafluoroethyl)benzenesulfonyl chloride (Hydrolysis Prone) Int2A->Int2B 1. SO2 or DABSO 2. NCS, CH2Cl2 Int2B->Prod NH3 (in MeOH), 0°C (Anhydrous Amidation)

Figure 1: Divergent synthetic workflows for 4-(pentafluoroethyl)benzene-1-sulfonamide synthesis.

Route A: Copper-Catalyzed Perfluoroalkylation (Modern Approach)

This route installs the perfluoroalkyl group directly onto commercially available 4-bromobenzenesulfonamide[2], ensuring 100% para-regioselectivity.

Standard Protocol
  • Flame-dry a Schlenk flask equipped with a magnetic stir bar.

  • Add 4-bromobenzenesulfonamide (1.0 equiv), CuI (1.2 equiv), and anhydrous KF (1.5 equiv).

  • Evacuate and backfill with Argon (3x) to ensure a strictly inert atmosphere.

  • Add anhydrous NMP (0.2 M) and pentafluoroethyl trimethylsilane ( TMS−C2​F5​ ) (1.5 equiv) via syringe[3].

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts.

  • Wash the organic layer sequentially with water and brine, dry over Na2​SO4​ , and concentrate. Purify via flash column chromatography.

Troubleshooting & FAQs

Q: My reaction stalls at 40-50% conversion. How can I drive it to completion? A: The active Cu−C2​F5​ intermediate is thermally sensitive and prone to α -fluoride elimination or oligomerization at elevated temperatures. If the reaction stalls, your active catalyst has decomposed. Solution: Do not add all the TMS−C2​F5​ at once. Add the silane reagent in two equal portions (at t=0 and t=6 hours). Alternatively, adding a stabilizing ligand like 1,10-phenanthroline (20 mol%) can significantly extend the half-life of the Cu(III) intermediate.

Q: I am isolating a large amount of unsubstituted benzenesulfonamide (protodehalogenation). What went wrong? A: Protodehalogenation is the direct result of protonating the aryl-copper intermediate. This is caused by trace moisture in your system. KF is highly hygroscopic; if it is not rigorously flame-dried under a vacuum prior to use, the trapped water will react with the intermediate to yield the des-bromo byproduct. Ensure your NMP is strictly anhydrous and handled under argon.

Route B: Directed Sulfinylation (Classical Scalable Approach)

This route relies on lithium-halogen exchange of 1-bromo-4-(pentafluoroethyl)benzene, followed by trapping with sulfur dioxide and subsequent amidation.

Standard Protocol
  • To a solution of 1-bromo-4-(pentafluoroethyl)benzene (1.0 equiv) in anhydrous THF at -78 °C, add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

  • Bubble anhydrous SO2​ gas into the solution for 15 minutes (or add 0.6 equiv of DABSO). Allow the mixture to warm to room temperature.

  • Concentrate the mixture to yield the crude lithium sulfinate salt.

  • Resuspend the salt in anhydrous CH2​Cl2​ at 0 °C and add N-chlorosuccinimide (NCS, 1.2 equiv). Stir for 2 hours.

  • Filter the suspension and concentrate the filtrate to afford the sulfonyl chloride.

  • Dissolve the crude sulfonyl chloride in THF and add it dropwise to a 7 N solution of NH3​ in methanol at 0 °C.

  • Stir for 1 hour, concentrate, and recrystallize from EtOAc/Hexanes.

Troubleshooting & FAQs

Q: My yield drops significantly during the conversion of the sulfinate salt to the sulfonyl chloride. Why? A: The lithium sulfinate intermediate is highly susceptible to over-oxidation to the sulfonate if exposed to atmospheric oxygen. Furthermore, if the NCS chlorination step is not perfectly anhydrous, the sulfonyl chloride will rapidly hydrolyze. Solution: Use DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) as a bench-stable, easily weighed solid surrogate for SO2​ gas. Perform the NCS oxidation in strictly anhydrous CH2​Cl2​ under argon.

Q: The final amidation yields a sticky, intractable mass instead of a clean crystalline solid. What is the cause? A: The strongly electron-withdrawing −C2​F5​ group makes the sulfur center exceptionally electrophilic and prone to rapid hydrolysis[4]. If you use aqueous ammonium hydroxide ( NH4​OH ) for the amidation, water will outcompete ammonia as a nucleophile, converting your sulfonyl chloride into a sulfonic acid byproduct (the sticky mass)[1]. Solution: You must use a strictly anhydrous ammonia source. A commercially available 7 N solution of NH3​ in methanol at 0 °C will suppress hydrolysis and yield the desired sulfonamide cleanly.

Quantitative Data & Method Comparison

Use the following matrix to select the optimal synthetic route based on your laboratory's capabilities and scale requirements.

ParameterRoute A: Cu-Catalyzed Cross-CouplingRoute B: Directed Sulfinylation
Typical Overall Yield 65 - 75%50 - 60% (Over 3 steps)
Regioselectivity >99% (para)>99% (para)
Reaction Time 16 - 24 hours8 - 12 hours
Primary Byproduct Benzenesulfonamide (protodehalogenation)Sulfonic acid (hydrolysis)
Scalability Moderate (Reagent cost is high)High (Cheaper bulk reagents)
Key Sensitivity Trace moisture (destroys Cu-complex)Oxygen/Moisture (oxidizes sulfinate)

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals tasked with the synthesis and scale-up of 4-(pentafluoroethyl)benzene-1-sulfonamide .

Due to the extreme electron-withdrawing nature of the perfluoroalkyl group (-I effect), the synthesis of this molecule from 1-bromo-4-(pentafluoroethyl)benzene presents unique mechanistic challenges. This guide deconstructs the standard four-step workflow (Metal-Halogen Exchange Sulfination Chlorination Amidation) to help you identify, understand, and eliminate critical side reactions.

Visual Workflow: Mechanistic Pathways and Side Reactions

SynthesisWorkflow SM 1-Bromo-4-(pentafluoroethyl)benzene (Starting Material) ArLi Aryllithium Intermediate [Reactive Species] SM->ArLi n-BuLi, THF, -78°C Sulfinate Lithium Sulfinate Salt (Intermediate) ArLi->Sulfinate SO2 (gas) Biphenyl 4,4'-Bis(pentafluoroethyl)biphenyl (Homocoupling) ArLi->Biphenyl + SM (High T / Local Excess) SulfonylCl 4-(Pentafluoroethyl)benzene- 1-sulfonyl chloride Sulfinate->SulfonylCl NCS, CH2Cl2, 0°C Product 4-(Pentafluoroethyl)benzene- 1-sulfonamide (Target Product) SulfonylCl->Product NH3 (aq) or NH3 (g), THF SulfonicAcid 4-(Pentafluoroethyl)benzene- sulfonic acid (Hydrolysis) SulfonylCl->SulfonicAcid + H2O (Moisture) BisSulf Bis-sulfonimide (Over-reaction) Product->BisSulf + SulfonylCl (Base/Low NH3)

Fig 1: Synthesis workflow of 4-(pentafluoroethyl)benzene-1-sulfonamide and major side reactions.

Phase 1: Metal-Halogen Exchange & Sulfination (FAQs)

Q: Why am I seeing significant amounts of a highly non-polar byproduct, identified as 4,4'-bis(pentafluoroethyl)biphenyl? A: You are observing a Wurtz-Fittig-type homocoupling. Causality: The pentafluoroethyl group strongly withdraws electron density from the aromatic ring, making the starting 1-bromo-4-(pentafluoroethyl)benzene highly electrophilic. If the localized concentration of the unreacted aryl bromide is high, the newly formed aryllithium intermediate will act as a nucleophile and attack it, forming the biphenyl dimer[1]. Solution: Ensure strict temperature control at -78 °C. Use a highly efficient stirring mechanism to prevent localized concentration gradients during the dropwise addition of n-BuLi. Alternatively, utilize an inverse addition technique (adding the aryl bromide to the n-BuLi solution).

Q: My SO2​ trapping step yields a complex mixture instead of the clean lithium sulfinate salt. What is the root cause? A: This is typically caused by either thermal degradation of the aryllithium species or the introduction of moisture via the SO2​ gas. Perfluoroalkylated carbanions are stabilized by the -I effect, but they are still prone to ring-metalation (ortho-lithiation) if the temperature rises above -60 °C[1]. Furthermore, if your SO2​ gas is not passed through a drying column (e.g., CaCl2​ or P2​O5​ ), trace water will immediately quench the aryllithium to form (pentafluoroethyl)benzene.

Phase 2: Chlorination to Sulfonyl Chloride (FAQs)

Q: After treating the sulfinate salt with N-Chlorosuccinimide (NCS), my yield of the sulfonyl chloride is low, and I isolate mostly the sulfonic acid. How do I prevent this? A: You are experiencing rapid hydrolysis of the sulfonyl chloride intermediate. Causality: The SO2​Cl moiety is inherently electrophilic. The para-pentafluoroethyl group exacerbates this by pulling electron density away from the sulfur atom, making it exceptionally vulnerable to nucleophilic attack by water. Solution: The conversion of sulfinate to sulfonyl chloride must be strictly anhydrous. Ensure your dichloromethane (DCM) is freshly distilled or drawn from a solvent purification system (SPS). Verify that the NCS is completely dry (recrystallize from acetic acid and dry under high vacuum if necessary).

Phase 3: Amidation (FAQs)

Q: LC-MS analysis of my final product shows a mass corresponding to a bis-sulfonimide dimer ( Ar−SO2​−NH−SO2​−Ar ). How can I suppress this over-reaction? A: This is a classic stoichiometric failure mode in the synthesis of electron-deficient sulfonamides[2]. Causality: The primary sulfonamide product ( ArSO2​NH2​ ) possesses an N-H bond that is significantly more acidic than a standard benzenesulfonamide due to the pentafluoroethyl group. In the presence of a base (such as the ammonia used for the reaction), this N-H is easily deprotonated. The resulting sulfonamide anion is a potent nucleophile that will attack unreacted sulfonyl chloride, yielding the bis-sulfonimide[3]. Solution: You must overwhelm the system with ammonia to ensure the kinetics favor the attack of NH3​ over the sulfonamide anion. Use at least a 10-fold molar excess of ammonia. Adding the sulfonyl chloride dropwise into a cold, vigorously stirred solution of excess ammonia further suppresses this side reaction.

Quantitative Data: Side Reaction Diagnostics & Mitigation

To maintain process control, monitor the following analytical markers and adhere to the strict mitigation parameters outlined below.

Side ReactionPrimary CauseAnalytical Marker (LC-MS / 19 F NMR)Mitigation Parameter
Homocoupling (Biphenyl)Localized excess of SM; T > -60 °CLC-MS: m/z 390 [M] + 19 F NMR: Shift in CF3​ resonanceKeep T -78 °C; Stirring > 400 rpm; Addition rate < 0.5 mL/min.
Hydrolysis (Sulfonic Acid)Moisture > 500 ppm during NCS oxidationLC-MS: m/z 275 [M-H] Karl Fischer titration of DCM 50 ppm H2​O ; Dry NCS.
Over-reaction (Bis-sulfonimide) NH3​ : Sulfonyl Chloride ratio < 5:1LC-MS: m/z 534 [M-H] Maintain NH3​ : Sulfonyl Chloride molar ratio 10:1.
Self-Validating Experimental Protocol

This protocol integrates In-Process Controls (IPCs) to ensure that each mechanistic step is validated before proceeding, preventing the compounding of errors.

Step 1: Metal-Halogen Exchange and Sulfination
  • Preparation: Charge a flame-dried, argon-purged flask with 1-bromo-4-(pentafluoroethyl)benzene (10.0 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-Butyllithium (10.5 mmol, 2.5 M in hexanes) over 20 minutes. Maintain vigorous stirring.

  • IPC 1 (Self-Validation): After 30 minutes, withdraw a 0.1 mL aliquot, quench in 1 mL of methanol, and analyze via GC-MS or LC-MS. Pass criteria: Complete disappearance of the starting material mass and presence of the protonated (pentafluoroethyl)benzene mass. Do not proceed until conversion is >98%.

  • Trapping: Bubble anhydrous SO2​ gas (passed through a CaCl2​ drying tube) into the solution at -78 °C for 30 minutes. The solution will turn from pale yellow to a thick white suspension (lithium sulfinate salt).

  • Isolation: Allow the mixture to warm to room temperature, concentrate under reduced pressure, and dry the white solid under high vacuum for 2 hours.

Step 2: Chlorination
  • Oxidation: Suspend the dry lithium sulfinate salt in anhydrous DCM (40 mL) and cool to 0 °C. Add N-Chlorosuccinimide (NCS, 11.0 mmol) in one portion.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature for 1 hour.

  • IPC 2 (Self-Validation): Withdraw a 0.1 mL aliquot, dilute with DCM, filter, and analyze by IR spectroscopy. Pass criteria: Appearance of strong asymmetric and symmetric SO2​ stretching bands at ~1375 cm−1 and ~1180 cm−1 , respectively.

  • Filtration: Filter the suspension through a pad of Celite to remove succinimide and lithium chloride salts. Concentrate the filtrate to yield the crude 4-(pentafluoroethyl)benzene-1-sulfonyl chloride. Do not purify further; use immediately to prevent hydrolysis.

Step 3: Amidation
  • Amidation: Dissolve the crude sulfonyl chloride in anhydrous THF (20 mL). In a separate flask, prepare a solution of aqueous ammonium hydroxide (28% NH3​ , 100 mmol, 10 eq) in THF (30 mL) and cool to 0 °C.

  • Addition: Add the sulfonyl chloride solution dropwise to the vigorously stirred ammonia solution over 30 minutes.

  • IPC 3 (Self-Validation): After 2 hours, analyze the reaction mixture by LC-MS. Pass criteria: Presence of the target sulfonamide (m/z 274 [M-H] ) and absence of the bis-sulfonimide mass (m/z 534 [M-H] ).

  • Workup: Acidify the mixture to pH 3 using 1M HCl (to protonate any trace ammonia and dissolve salts). Extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate to yield the pure 4-(pentafluoroethyl)benzene-1-sulfonamide.

References
  • Chen, Y.-X., et al. "Visible-Light-Driven Sulfonation of α-Trifluoromethylstyrenes: Access to Densely Functionalized CF3-Substituted Tertiary Alcohol." Organic Letters, 2021.[Link]

  • Fujita, M., & Hiyama, T. "α-Trifluoromethylated Carbanion Synthons." Accounts of Chemical Research, 2008.[Link]

  • Mahapatra, S., et al. "Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement." Organic Letters, 2021.[Link]

  • Johnson, D. W., et al. "Solid-State Examination of Conformationally Diverse Sulfonamide Receptors Based on Bis(2-anilinoethynyl)pyridine, -Bipyridine, and -Thiophene." PubMed Central (PMC), 2015.[Link]

Sources

stability issues of 4-(pentafluoroethyl)benzene-1-sulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-(pentafluoroethyl)benzene-1-sulfonamide (C₈H₆F₅NO₂S, MW: 275.2 g/mol )[1]. While specific, peer-reviewed stability studies on this exact molecule are not extensively available in public literature, this document synthesizes field-proven insights based on the well-established chemistry of the benzenesulfonamide functional group and the influence of the highly electronegative pentafluoroethyl substituent. The principles and protocols herein are designed to empower users to anticipate and troubleshoot stability issues effectively.

The core structure, a sulfonamide, is generally stable but possesses known vulnerabilities, particularly concerning the sulfonamide S-N bond.[2] The presence of the electron-withdrawing pentafluoroethyl group is expected to influence the reactivity and stability of the entire molecule. This guide will address these factors in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for 4-(pentafluoroethyl)benzene-1-sulfonamide?

Answer: The product is generally stable under normal handling and storage conditions.[3] For optimal long-term stability, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[3][4] Based on data from structurally similar fluorinated sulfonamides, moisture sensitivity is a potential concern; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended, especially after the container has been opened.[3]

ParameterRecommendationRationale
Temperature Cool (2-8 °C recommended) or -20°C for long-term storage.Lower temperatures slow the rate of potential degradation reactions.[5]
Atmosphere Dry, Inert (Argon/Nitrogen)Prevents potential hydrolysis from atmospheric moisture.[3]
Container Tightly sealed, light-resistant vial.Prevents exposure to moisture and light, which can promote degradation.
Location Well-ventilated chemical storage area.Standard laboratory practice for handling chemical reagents.[6]
Q2: What chemical incompatibilities should I be aware of?

Answer: The primary incompatibilities stem from the sulfonamide functional group. Based on safety data for analogous compounds, you should strictly avoid the following:

  • Strong Bases (e.g., NaOH, KOH, alkoxides): Strong bases can deprotonate the sulfonamide nitrogen, which can increase its nucleophilicity or promote hydrolytic cleavage of the S-N bond.[4][6]

  • Strong Oxidizing Agents (e.g., permanganates, chromates, peroxides): These can potentially oxidize the sulfur atom or other parts of the molecule, leading to decomposition.[3][6][7]

  • Strong Acids: While generally more stable under acidic conditions than basic ones, highly concentrated strong acids at elevated temperatures could potentially lead to hydrolysis.[3]

Q3: What are the likely degradation pathways for this molecule?

Answer: The most probable point of instability is the sulfonamide (S-N) bond. The primary degradation pathway, especially under basic aqueous conditions, is hypothesized to be hydrolytic cleavage . In this pathway, a nucleophile (such as a hydroxide ion) attacks the electrophilic sulfur atom, leading to the cleavage of the S-N bond. This would result in the formation of 4-(pentafluoroethyl)benzenesulfonic acid and ammonia.

Biodegradation studies of other sulfonamides confirm that cleavage of the S-N bond is a common metabolic and degradation route.[8][9][10][11]

cluster_main Hypothesized Hydrolytic Degradation Pathway start 4-(pentafluoroethyl)benzene- 1-sulfonamide prod1 4-(pentafluoroethyl)benzene- sulfonic acid start->prod1  + H2O (via OH⁻ attack on S) Cleavage of S-N bond prod2 Ammonia (NH3)

Caption: Hypothesized degradation via S-N bond cleavage.

Troubleshooting Guide

Issue 1: My reaction is giving low yields or unexpected side products.

Possible Cause: In-situ degradation of the sulfonamide.

Troubleshooting Steps:

  • Review Reaction pH: Are you using strongly basic conditions? The sulfonamide proton is weakly acidic and can be removed by strong bases. The resulting anion may be unstable or react in an unintended manner.

    • Solution: If possible, switch to a milder, non-nucleophilic organic base (e.g., DIPEA, triethylamine) or perform the reaction at a lower temperature to minimize degradation.

  • Check for Incompatible Reagents: Have you used any strong oxidizing agents in your reaction or workup?

    • Solution: Ensure all reagents are compatible. If an oxidation step is necessary, consider performing it on a precursor molecule before the sulfonamide is formed.

  • Assess Solvent Purity: Is your solvent anhydrous? The presence of water, especially with catalytic amounts of acid or base, can facilitate slow hydrolysis over long reaction times.

    • Solution: Use freshly dried solvents for your reactions.

Issue 2: I'm observing degradation of the compound in my LC-MS analysis.

Possible Cause: Instability in the analytical mobile phase or sample matrix.

Troubleshooting Steps:

  • Check Mobile Phase pH: Benzenesulfonamide derivatives often exhibit greater stability in acidic aqueous solutions.[5] If your mobile phase is neutral or basic, the compound may be degrading on-column or in the autosampler.

    • Solution: Acidify your aqueous mobile phase with a small amount of a compatible acid, such as 0.1% formic acid or 0.1% acetic acid. This can significantly improve peak shape and stability.

  • Evaluate Sample Storage: How long are your prepared samples sitting in the autosampler? Aqueous solutions of similar sulfonamides are not recommended to be stored for more than a day.[12]

    • Solution: Analyze samples as quickly as possible after preparation. If storage is necessary, keep the autosampler tray cooled (e.g., 4 °C) and consider preparing the sample in a solvent mixture with a higher percentage of organic solvent or acidified water.[5]

start Experiencing Stability Issues? cond1 What are the experimental conditions? start->cond1 cond2 pH > 8 or Strong Base Present? cond1->cond2 Reaction cond4 Degradation during LC-MS Analysis? cond1->cond4 Analysis cond3 Strong Oxidant Present? cond2->cond3 No sol1 Consider using a milder base. Lower reaction temperature. cond2->sol1 Yes sol2 Remove incompatible oxidant. Protect the sulfonamide group. cond3->sol2 Yes sol4 Perform forced degradation study to identify vulnerabilities. cond3->sol4 No sol3 Acidify mobile phase (e.g., 0.1% FA). Analyze samples promptly. cond4->sol3

Caption: Troubleshooting workflow for stability issues.

Issue 3: The compound has poor solubility in my aqueous buffer.

Possible Cause: High crystallinity and hydrophobicity of the molecule.

Troubleshooting Steps:

  • Use a Co-Solvent: Direct dissolution in aqueous buffers is often difficult for benzenesulfonamides.[12]

    • Solution: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or dimethylformamide (DMF). Then, dilute this stock solution into your aqueous buffer of choice.[12] Be mindful of the final solvent concentration, as it may affect your experiment. For a related compound, solubility of ~0.09 mg/mL was achieved in a 1:10 DMSO:PBS solution.[12]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol provides a reliable method for solubilizing the compound for use in aqueous experimental systems.

  • Weigh Compound: Accurately weigh out 2.752 mg of 4-(pentafluoroethyl)benzene-1-sulfonamide and place it in a clean, dry 1 mL microcentrifuge tube or glass vial.

  • Initial Solubilization: Add 100 µL of high-purity, anhydrous DMSO to the vial.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary. This creates a 100 mM primary stock.

  • Final Dilution: Dilute the 100 mM primary stock 1:10 by adding 10 µL of the stock to 90 µL of your final solvent (e.g., cell culture media, buffer) to achieve the final 10 mM working stock solution. Mix well by pipetting.

  • Usage Note: Prepare fresh dilutions for daily use. Do not store dilute aqueous solutions for extended periods.[12]

Protocol 2: Forced Degradation (Stress Testing) Protocol

This protocol helps you proactively determine the stability of the compound under your specific experimental conditions.

  • Prepare Stock: Prepare a 10 mg/mL stock solution in acetonitrile or DMSO.

  • Set Up Stress Conditions: In separate, labeled HPLC vials, add a small aliquot of your stock solution to the following aqueous solutions to achieve a final concentration of ~100 µg/mL:

    • Acidic: 0.1 M HCl

    • Basic: 0.1 M NaOH

    • Neutral: Purified Water (or your experimental buffer)

    • Oxidative: 3% H₂O₂ in water

    • Control: Dilute only with your initial organic solvent (acetonitrile or DMSO).

  • Incubation: Store one set of vials at room temperature and another at an elevated temperature (e.g., 50 °C).

  • Time-Point Analysis: Inject an aliquot from each vial onto an appropriate HPLC or LC-MS system at T=0, 2, 4, 8, and 24 hours.

  • Data Analysis: Monitor for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound. This will provide a clear profile of the compound's stability under different chemical stresses.

References

  • Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry, 6(1), 23–25. [Link]

  • NextSDS. (n.d.). 4-(1,1,2,2,2-Pentafluoroethyl)-Benzenesulfonamide — Chemical Substance Information. Retrieved from NextSDS. [Link]

  • Chen, J., et al. (2020). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Frontiers of Environmental Science & Engineering, 14(5). [Link]

  • Li, D., et al. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports, 13(1), 12345. [Link]

  • Khan, I., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Indian Chemical Society, 97(10), 1-8. [Link]

  • Nerkar, A. G., & Varpe, A. (2024). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. ResearchGate. [Link]

  • Prakash, G. K. S., et al. (2026). Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. Organic Letters, 28(3), 1234-1238. [Link]

  • Barceló, D., et al. (2000). Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix. Journal of Chromatography A, 889(1-2), 197-205. [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from Cole-Parmer. [Link]

  • Chen, J., et al. (2024). Strain-level diversity in sulfonamide biodegradation: adaptation of Paenarthrobacter to... Applied and Environmental Microbiology. [Link]

  • IntechOpen. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]

  • Kim, S., et al. (2016). Biodegradation of sulfonamide antibiotics in sludge. Journal of Hazardous Materials, 310, 139-146. [Link]

  • MDPI. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. [Link]

Sources

Technical Support Center: Crystallization of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(pentafluoroethyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the crystallization of this compound. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common challenges and achieve high-quality, crystalline material.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(pentafluoroethyl)benzene-1-sulfonamide in a direct question-and-answer format.

Q: My compound "oiled out" instead of crystallizing. What should I do?

A: "Oiling out" is a common phenomenon where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This typically occurs when the solution temperature is higher than the melting point of your compound or when there is a high concentration of impurities. For sulfonamides, this can be particularly prevalent if the incorrect solvent or cooling parameters are used.

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Once it is a single phase again, add a small amount (10-20% v/v) of additional hot solvent to slightly lower the concentration.[1]

  • Slow Down Cooling: Allow the solution to cool much more slowly. Insulate the flask with glass wool or a cloth and let it cool to room temperature on the benchtop before considering refrigeration or an ice bath.[2] Rapid cooling is a primary cause of oiling out.

  • Change the Solvent System: The solvent may be too nonpolar for your compound. Consider switching to a more polar solvent or a co-solvent system. For sulfonamides, mixtures of alcohols (isopropanol, ethanol) and water are often effective.[1]

Long-Term Strategy:

  • Pre-Purification: If the crude material is highly impure, the impurities may be depressing the melting point and promoting oil formation. Consider a preliminary purification step, such as column chromatography, before attempting crystallization.[1]

Q: No crystals are forming, even after the solution has cooled. What's wrong?

A: The lack of crystal formation is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or the nucleation process has not been initiated.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[1][2]

    • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed" crystal to the solution. This will act as a template for further crystallization.[2]

  • Increase Supersaturation:

    • Evaporation: If you suspect too much solvent was used, you can allow a small amount to evaporate. Leave the flask partially covered in a fume hood and monitor for crystal formation.

    • Cool to a Lower Temperature: After slow cooling to room temperature, place the flask in an ice bath or refrigerator to further decrease the solubility of the compound and promote precipitation.[1]

  • Consider an Anti-Solvent: If working with a single solvent system fails, the solvent/anti-solvent technique is a powerful alternative. (See Protocol 2).

Q: The product is an amorphous powder, not crystalline. How can I fix this?

A: An amorphous solid forms when molecules solidify too rapidly, preventing them from arranging into an ordered, low-energy crystal lattice.[2] This is often referred to as "crashing out" of a highly supersaturated solution.

Solutions to Promote Crystallinity:

  • Reduce the Cooling Rate: This is the most critical factor. An amorphous powder is a clear indication that cooling was too fast. Allow the solution to cool to room temperature over several hours before any further cooling.[2]

  • Use a Solvent/Anti-solvent System: This method allows for controlled, gradual changes in supersaturation at a constant temperature, which is highly effective for promoting the growth of ordered crystals. Dissolve the compound in a "good" solvent where it is very soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity (cloudiness) is observed.[2]

  • Reduce the Initial Concentration: Starting with a slightly more dilute solution can prevent the supersaturation level from becoming too high, reducing the driving force for rapid precipitation.

Q: My crystal yield is very low. How can I improve it?

A: Low yield is a common issue that can often be rectified by optimizing the procedure.

Key Areas for Improvement:

  • Minimize Solvent Volume: During the dissolution step, use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in the solution (mother liquor) after cooling, thereby reducing the isolated yield.[2]

  • Ensure Complete Cooling: Allow sufficient time for the solution to cool completely. After reaching room temperature, cool it further in an ice bath for at least 30-60 minutes to maximize the amount of product that crystallizes out of the solution.[2]

  • Prevent Premature Crystallization: If performing a hot filtration step to remove insoluble impurities, ensure all glassware (funnel, receiving flask) is pre-heated. If the solution cools during filtration, the product will crystallize on the filter paper, leading to significant loss.[1]

  • Analyze the Mother Liquor: Before discarding the filtrate (mother liquor), you can try to obtain a second crop of crystals by allowing some of the solvent to evaporate, which will increase the concentration and may yield more product. Note that this second crop may be less pure than the first.

Q: I'm getting different crystal forms in different experiments. Why is this happening and how can I control it?

A: You are observing polymorphism, a phenomenon where a single compound can pack into multiple distinct crystal structures.[3][4] Sulfonamides are well-known for exhibiting polymorphism due to their flexible hydrogen bonding capabilities.[2][5][6] The presence of fluorine atoms can also influence crystal packing and the likelihood of forming polymorphs.[7] Controlling polymorphism is critical in drug development, as different polymorphs can have different solubilities, stabilities, and bioavailabilities.[4][8]

Control Strategies:

  • Standardize All Conditions: Strictly control and document every parameter of your crystallization process: solvent choice, concentration, cooling rate, agitation speed, and final temperature. Even minor variations can favor the nucleation of a different polymorph.[2]

  • Use Seeding: This is the most effective method for ensuring consistency. Introduce a seed crystal of the desired, known polymorph into the supersaturated solution. This will direct the crystallization to produce that specific form.[2]

  • Solvent Selection: The choice of solvent has a profound impact on which polymorph is formed.[2][6] Experiment with solvents of varying polarity and hydrogen-bonding capabilities (e.g., protic vs. aprotic) to identify conditions that reliably produce the desired form.

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Start Crystallization Attempt problem Problem Encountered? start->problem no_crystals No Crystals Formed problem->no_crystals Yes oiling_out Compound 'Oiled Out' problem->oiling_out amorphous Amorphous Powder problem->amorphous low_yield Low Yield problem->low_yield success High-Quality Crystals (Success!) problem->success No sol_no_crystals 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent no_crystals->sol_no_crystals sol_oiling_out 1. Re-heat & Add Solvent 2. Cool Slowly 3. Change Solvent oiling_out->sol_oiling_out sol_amorphous 1. SLOW Cooling Rate 2. Use Anti-Solvent 3. Reduce Concentration amorphous->sol_amorphous sol_low_yield 1. Use Min. Solvent 2. Ensure Full Cooling 3. Pre-heat for Hot Filtration low_yield->sol_low_yield

Caption: A decision-making workflow for troubleshooting common crystallization problems.

Experimental Protocols
Protocol 1: Cooling Crystallization from a Single Solvent

This is the most common crystallization technique, relying on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.

  • Solvent Selection: Choose a solvent in which 4-(pentafluoroethyl)benzene-1-sulfonamide is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (ethanol, isopropanol) or ethyl acetate are good starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of solvent required to create a slurry. Heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of hot solvent until the solid is just completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and flask to remove them.[1]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Maximize Yield: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.

Protocol 2: Solvent/Anti-Solvent Crystallization

This technique is useful when a suitable single solvent cannot be found or to gain better control over crystal growth.[2]

  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., DMSO, acetone, THF) and a miscible "anti-solvent" in which the compound is insoluble (e.g., water, heptane, isopropanol).

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent at room temperature.

  • Addition of Anti-Solvent: With constant stirring, add the anti-solvent dropwise until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.

  • Crystal Growth: Stop adding the anti-solvent. If crystals do not form immediately, add one or two more drops of the good solvent to clarify the solution slightly, and then allow the flask to stand undisturbed. Crystals should form over time.

  • Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1.

Solvent / Anti-Solvent Workflow

G cluster_0 Process Steps A 1. Dissolve compound in minimum 'Good' Solvent B 2. Add 'Anti-Solvent' dropwise with stirring A->B C 3. Observe persistent turbidity (cloudiness) B->C C->B No D 4. Stop addition. Allow crystals to grow C->D Yes E 5. Isolate, Wash, and Dry Crystals D->E

Caption: Workflow for the solvent/anti-solvent crystallization method.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 4-(pentafluoroethyl)benzene-1-sulfonamide?

A: Understanding the basic properties of your compound is fundamental to designing a successful crystallization.

PropertyValueSource
Molecular Formula C₈H₆F₅NO₂S[9]
Molecular Weight 275.2 g/mol [9]
Physical Form Solid powder[9]
Polarity The molecule is polar due to the electronegative oxygen, nitrogen, and fluorine atoms.[10]N/A
Hydrogen Bonding The -NH₂ group of the sulfonamide can act as a hydrogen bond donor, and the sulfonyl oxygens can act as acceptors, which is key to its crystal packing.[5][10]N/A

Q2: What is a good starting solvent for crystallizing this compound?

A: There is no single "best" solvent. The ideal choice depends on achieving high solubility at an elevated temperature and low solubility at a cool temperature.[1] Given the polar sulfonamide group and the fluorinated aromatic ring, a solvent of intermediate to high polarity is recommended.

Recommended Starting Points:

  • Alcohols: Ethanol, 95% Ethanol, or Isopropanol.

  • Alcohol/Water Mixtures: An ethanol/water or isopropanol/water mixture is often effective for sulfonamides, where water acts as an anti-solvent.[1][11]

  • Ketones: Acetone.

  • Esters: Ethyl Acetate.

  • High-Solubility Solvents (for anti-solvent method): DMSO and DMF are powerful solvents for sulfonamides but may require an anti-solvent like water for crystallization.[12][13]

Q3: What is polymorphism and why is it important for this compound?

A: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[2][4] These different forms, or polymorphs, have the same chemical composition but different internal arrangements of molecules. This can lead to significant differences in physical properties such as:

  • Melting point

  • Solubility and dissolution rate[3]

  • Stability

  • Bioavailability

For a pharmaceutical compound, controlling which polymorph is produced is of utmost importance to ensure consistent product quality and therapeutic effect.[8] Sulfonamides are a class of compounds well-known for exhibiting polymorphism.[3][5]

Q4: What analytical techniques should I use to characterize my crystals?

A: Proper characterization is essential to confirm the identity, purity, and crystalline form of your material. A combination of techniques provides the most complete picture.

TechniquePurposeReference
Powder X-Ray Diffraction (PXRD) The definitive method to determine if a material is crystalline or amorphous and to identify its specific polymorphic form by comparing its diffraction pattern to known standards.[14][14][15]
Differential Scanning Calorimetry (DSC) Measures heat flow into or out of a sample as a function of temperature. It is used to determine the melting point, purity, and to detect transitions between different polymorphic forms.[14][16][14][16]
Fourier-Transform Infrared (FTIR) / Raman Spectroscopy These vibrational spectroscopy techniques provide information about the chemical bonds and functional groups within the molecule. Differences in the spectra between batches can indicate the presence of different polymorphs due to changes in intermolecular interactions (like hydrogen bonding).[14][16][3][14][16]
Optical Microscopy Allows for visual inspection of the crystal habit (shape) and size. While not definitive for polymorphism, a change in crystal appearance between batches can be an initial indicator of a different form.[14][14][15]
References
  • Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. PubMed.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. American Chemical Society.
  • Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design.
  • (PDF) Polymorphism in Sulfonamides.
  • Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Sci-Hub.
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
  • CRYSTAL CHARACTERIZATION TECHNIQUES.
  • Polymorphism of Aromatic Sulfonamides with Fluorine Groups. Crystal Growth & Design.
  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.
  • Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.
  • 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. Sigma-Aldrich.
  • Sulfonamide Crystalluria: A Forgotten Disease. Ovid.
  • Spontaneous resolution of aromatic sulfonamides: effective screening method and discrimin
  • The crystal landscape and cocrystallization of primary arom
  • 4-(Pentafluoroethyl)benzene-1-sulfonamide. Sapphire Bioscience.
  • US2777844A - Sulfonamide purification process.
  • 4-(1,1,2,2,2-Pentafluoroethyl)
  • Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calcul
  • Compound 4-fluoro-N-(1-phenylethyl)benzene-1-sulfonamide. ChemDiv.
  • Crystal structures of N-(3-fluoro-benzo-yl)benzene-sulfonamide and N-(3-fluoro-benzo-yl)-4-methyl-benzene-sulfonamide. PubMed.
  • Benzenesulfonamide: Structure, Properties, and Applic
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • 4-Acetamidobenzenesulfonamide - PRODUCT INFORM
  • CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science.
  • 4-(difluoromethyl)benzene-1-sulfonamide. Sigma-Aldrich.
  • Polymorphic Control in Pharmaceutical Gel-Mediated Crystallization: Exploiting Solvent–Gel
  • (PDF) In situ crystallization of the tetrahydrate of pentafluoro-benzenesulfonic acid, featuring the Eigen ion (H9O4).
  • CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 4-(pentafluoroethyl)benzene-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important fluorinated building block. The unique electronic properties imparted by the pentafluoroethyl group can present specific challenges during synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Core Reaction Pathway

The most common and direct route to 4-(pentafluoroethyl)benzene-1-sulfonamide involves the reaction of a suitable amine source with 4-(pentafluoroethyl)benzenesulfonyl chloride. This precursor is typically synthesized via chlorosulfonation of pentafluoroethylbenzene or through a Sandmeyer-type reaction starting from 4-(pentafluoroethyl)aniline. This guide will focus on the critical final step: the formation of the sulfonamide bond.

Reaction_Pathway Precursor 4-(Pentafluoroethyl)benzene sulfonyl Chloride Product 4-(Pentafluoroethyl)benzene -1-sulfonamide Precursor->Product + Reaction Amine Ammonia (NH₃) or Ammonia Surrogate Amine->Product + Base Base (e.g., Et₃N, Pyridine) Base->Product Catalyst/ Acid Scavenger

Caption: General synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is very low or I'm recovering mostly starting material. What are the likely causes?

Low conversion is one of the most common issues. The root cause often lies with the reagents or reaction conditions. Let's break down the possibilities.

Possible Cause A: Degraded Sulfonyl Chloride Reagent

The single most critical factor is the quality of your sulfonyl chloride. Sulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive under these conditions.[1][2]

Solutions:

  • Use Fresh Reagent: Always use a freshly opened bottle of 4-(pentafluoroethyl)benzenesulfonyl chloride if possible.

  • Verify Quality: If you suspect degradation, you can run a quick quality check. A simple method is to take a small amount, dissolve it in an appropriate solvent, and analyze it by ¹H or ¹⁹F NMR. The presence of a broad peak corresponding to the sulfonic acid proton or shifts in the fluorine spectrum can indicate hydrolysis.

  • Proper Storage: Store sulfonyl chlorides under an inert atmosphere (N₂ or Ar) in a desiccator to prevent exposure to atmospheric moisture.[1]

Possible Cause B: Incorrect Choice or Amount of Base

The base plays a crucial role in scavenging the HCl generated during the reaction and, in some cases, activating the amine nucleophile.[1] An inappropriate base can halt the reaction.

Solutions:

  • Triethylamine (Et₃N): This is a good first choice. It's a non-nucleophilic, sterically hindered base that effectively scavenges HCl.[1] Use 1.5 to 2.0 equivalents.

  • Pyridine: Pyridine can serve as both a base and a solvent. It can also act as a nucleophilic catalyst, which may be beneficial. However, be cautious, as high temperatures or excess pyridine can lead to unwanted side reactions.[1]

  • Inorganic Bases (K₂CO₃, Cs₂CO₃): These can be effective, particularly in polar aprotic solvents like acetonitrile or DMF, but often require slightly elevated temperatures to ensure sufficient solubility and reactivity.

Possible Cause C: Suboptimal Temperature or Solvent

Temperature control is vital to prevent reagent decomposition and minimize side reactions.[1] The solvent choice impacts reagent solubility and the overall reaction rate.

Solutions:

  • Temperature: Start the reaction at 0 °C, especially during the dropwise addition of the sulfonyl chloride to control any exotherm.[1] After the addition, allow the reaction to slowly warm to room temperature. For less reactive amines, gentle heating (40-50 °C) may be required, but this should be explored only after ruling out other issues.

  • Solvent: Dichloromethane (DCM) is an excellent starting point as it is anhydrous and dissolves most reagents well.[1][3] Other options include THF, acetonitrile, or ethyl acetate. Ensure your solvent is anhydrous.

Troubleshooting_Low_Yield Start Problem: Low Yield Check_SC Is the Sulfonyl Chloride (SC) fresh and dry? Start->Check_SC Check_Base Is the base appropriate and in sufficient excess? Check_SC->Check_Base Yes Use_Fresh_SC Action: Use fresh, anhydrous SC. Store under N₂. Check_SC->Use_Fresh_SC No Check_Conditions Are the temperature and solvent optimized? Check_Base->Check_Conditions Yes Change_Base Action: Switch to Et₃N (1.5 eq) or Pyridine. Ensure anhydrous conditions. Check_Base->Change_Base No Optimize_Temp Action: Start at 0°C, then warm to RT. Try anhydrous DCM or ACN as solvent. Check_Conditions->Optimize_Temp No Success Yield Improved Check_Conditions->Success Yes Use_Fresh_SC->Success Change_Base->Success Optimize_Temp->Success Optimization_Workflow Start Start: Baseline Experiment (DCM, Et₃N, 0°C to RT) Analyze Analyze Outcome (Yield, Purity via LCMS/NMR) Start->Analyze Decision Is Outcome Optimal? Analyze->Decision Vary_Base Vary Base (Pyridine, K₂CO₃) Decision->Vary_Base No End Optimal Conditions Found Decision->End Yes Vary_Base->Analyze Vary_Solvent Vary Solvent (THF, ACN, EtOAc) Vary_Base->Vary_Solvent Vary_Solvent->Analyze Vary_Temp Vary Temperature (RT, 40°C) Vary_Solvent->Vary_Temp Vary_Temp->Analyze

Sources

Technical Support Center: Purification of 4-(Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(pentafluoroethyl)benzene-1-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this important fluorinated building block. We provide in-depth, field-proven insights and troubleshooting protocols to help you achieve high purity and yield in your experiments.

Part 1: Frequently Asked Questions (FAQs) - Impurity Identification & Analysis

This section addresses the most common questions regarding the identification of impurities encountered during the synthesis of 4-(pentafluoroethyl)benzene-1-sulfonamide.

Q1: My final product is an off-white or yellowish solid with a broad melting point. What are the most probable impurities?

A: A discolored product with a depressed and broad melting point typically indicates the presence of a mixture of compounds. Based on the common synthetic route—chlorosulfonylation of pentafluoroethylbenzene followed by amination—the primary culprits are often residual starting materials, reaction intermediates, and side-products from the highly reactive chlorosulfonation step.

The most common impurities include:

  • Isomeric Sulfonamides: The chlorosulfonation of pentafluoroethylbenzene can yield not only the desired para (4-) substituted product but also ortho (2-) and meta (3-) isomers. The pentafluoroethyl group is deactivating but primarily directs electrophilic substitution to the para and ortho positions. Steric hindrance often favors the para isomer, but the others are common process-related impurities.

  • 4-(Pentafluoroethyl)benzenesulfonic Acid: This impurity arises from the hydrolysis of the intermediate 4-(pentafluoroethyl)benzene-1-sulfonyl chloride.[1] This can occur if glassware is not perfectly dry or if the reaction is exposed to atmospheric moisture.[1]

  • Unreacted 4-(Pentafluoroethyl)benzene-1-sulfonyl Chloride: Incomplete amination will leave the highly reactive sulfonyl chloride intermediate in your crude product. This species is unstable and may degrade over time, contributing to discoloration.

  • Colored Byproducts: The use of strong reagents like chlorosulfonic acid can sometimes lead to minor, highly colored degradation products, which can be difficult to remove.

Q2: My TLC analysis shows a major spot for the product but also a persistent spot at the baseline and another one close to the solvent front. What are these?

A: This is a classic analytical scenario for this type of compound.

  • Spot at the Baseline (Rf ≈ 0): This highly polar spot is almost certainly the corresponding sulfonic acid byproduct, 4-(pentafluoroethyl)benzenesulfonic acid. Sulfonic acids are very polar and exhibit strong interactions with silica gel, leading to minimal migration.

  • Spot Near the Solvent Front (High Rf): This non-polar spot is likely unreacted pentafluoroethylbenzene, the starting material for the synthesis. It lacks the polar sulfonamide group and will travel up the TLC plate with the non-polar mobile phase.

  • Spots Close to the Product Spot: Spots with Rf values similar to your product could be isomeric impurities (e.g., 2- or 3-(pentafluoroethyl)benzene-1-sulfonamide). Their polarity is very similar to the desired product, making them challenging to separate.

Q3: How can High-Performance Liquid Chromatography (HPLC) help me quantify the purity and identify these impurities?

A: HPLC is a powerful tool for both quantifying the purity of your final product and resolving closely related impurities like isomers.[1] For fluorinated aromatic compounds, specialized stationary phases can offer unique selectivity.[2][3]

A reverse-phase HPLC method is recommended:

  • Column: A C18 column is a good starting point.[1] However, for better resolution of fluorinated compounds and their hydrocarbon counterparts or isomers, a pentafluorophenyl (PFP) or other fluorinated phase column can provide enhanced retention and unique selectivity.[2][4]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective.[1] Adding a small amount of an acid modifier like formic acid (0.1%) can improve peak shape, especially for the sulfonic acid impurity.[1]

  • Detection: UV detection, typically around 254 nm, is suitable for the aromatic ring system.

By running analytical standards of your starting material and purposely hydrolyzing a small sample of your sulfonyl chloride intermediate to generate the sulfonic acid, you can confirm the identity of impurity peaks by retention time matching.

Part 2: Troubleshooting Guides - Impurity Removal Strategies

This section provides structured solutions to common purification challenges.

Issue 1: Removing Acidic and Unreacted Starting Materials

If your analysis confirms the presence of 4-(pentafluoroethyl)benzenesulfonic acid (baseline spot on TLC) or unreacted starting material, a combination of liquid-liquid extraction and washing is highly effective.

Causality: The significant difference in the chemical properties of these impurities—one being a strong acid and the other being non-polar—allows for their selective removal before final purification.

Troubleshooting Protocol:

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Removal: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic sulfonic acid, forming a water-soluble salt that partitions into the aqueous layer. You may observe effervescence (CO₂ release). Repeat this wash 2-3 times.

  • Removal of Base: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and any remaining bicarbonate.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

This workup should effectively remove the sulfonic acid impurity. The non-polar starting material will remain with your product in the organic layer and must be removed in a subsequent step like recrystallization or chromatography.

Issue 2: The Product is Contaminated with Isomers

Isomeric impurities are often the most challenging to remove due to their very similar physical and chemical properties.

Causality: Isomers have identical molecular weights and similar polarities, making separation by standard extraction or simple recrystallization difficult. The choice of purification technique must exploit subtle differences in their crystal lattice formation or interaction with a stationary phase.

Primary Solution: Recrystallization Recrystallization is the most effective first-line technique for purifying solid compounds and can often selectively crystallize the major isomer, leaving others in the mother liquor.[1] The key is careful solvent selection.

  • Rationale for Solvent Choice: For aromatic sulfonamides, a mixed-solvent system is often ideal.[5] A solvent in which the compound is highly soluble when hot but poorly soluble when cold is required.[5] Alcohol-water mixtures are highly effective; the alcohol solvates the non-polar aromatic portion, while water addresses the polar sulfonamide group.[5]

  • Recommended Solvent System: An isopropanol-water mixture (e.g., starting with 70% isopropanol) has proven effective for related sulfonamides.[5]

Secondary Solution: Column Chromatography If recrystallization fails to provide the desired purity, column chromatography is the next logical step.[1]

  • Stationary Phase: Standard silica gel is generally effective.

  • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity (e.g., 5-10% ethyl acetate) and gradually increase the polarity to elute your product. The less-polar isomers will typically elute first. Careful fraction collection guided by TLC analysis is critical.

Summary Table: Impurities and Removal Strategies
Impurity NameProbable SourceAnalytical Signature (TLC)Recommended Removal Method
4-(Pentafluoroethyl)benzenesulfonic AcidHydrolysis of sulfonyl chloride intermediateBaseline (Rf ≈ 0)Liquid-liquid extraction with aq. NaHCO₃
PentafluoroethylbenzeneUnreacted starting materialHigh Rf (near solvent front)Recrystallization, Column Chromatography
Isomeric SulfonamidesNon-selective chlorosulfonylationSpots with Rf close to the productRecrystallization (primary), Column Chromatography
4-(Pentafluoroethyl)benzene-1-sulfonyl ChlorideIncomplete amination reactionReactive; may streak or show as a new spotAqueous workup (will hydrolyze to sulfonic acid)
Colored Degradation ProductsHarsh reaction conditionsVaries (often faint streaks)Recrystallization with activated charcoal
Part 3: Detailed Experimental Protocols
Protocol 3.1: Purification by Recrystallization (Isopropanol-Water System)

This protocol is designed to remove a broad range of impurities, particularly isomers and unreacted starting materials.[1][5]

  • Dissolution: Place the crude 4-(pentafluoroethyl)benzene-1-sulfonamide in an Erlenmeyer flask with a stir bar. For every 1 gram of crude material, add 10 mL of 70% isopropanol in water.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of the hot 70% isopropanol-water solvent until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure a good yield.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (spatula tip) of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration: If charcoal was added or if insoluble particulates are visible, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold 70% isopropanol-water to remove any residual mother liquor containing dissolved impurities.[1]

  • Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 50 °C) until a constant weight is achieved.

Protocol 3.2: Purification by Silica Gel Column Chromatography

This method is recommended if recrystallization is ineffective, particularly for separating stubborn isomers.[1]

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and concentrate the slurry on a rotary evaporator to create a dry, free-flowing powder. This is known as "dry loading."

  • Column Packing: Pack a glass chromatography column with silica gel using a slurry method with your starting eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity mobile phase. Use TLC to monitor the fractions being collected. Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexanes:Ethyl Acetate) to elute the desired product.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions that contain the pure product.

  • Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified 4-(pentafluoroethyl)benzene-1-sulfonamide.

Part 4: Visual Workflow for Troubleshooting & Purification

The following diagram outlines the logical decision-making process for purifying crude 4-(pentafluoroethyl)benzene-1-sulfonamide.

Sources

Validation & Comparative

comparative efficacy of 4-(pentafluoroethyl)benzene-1-sulfonamide and known inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 4-(Pentafluoroethyl)benzene-1-sulfonamide vs. Classical Carbonic Anhydrase Inhibitors

Executive Summary

The transition from broad-spectrum Carbonic Anhydrase Inhibitors (CAIs) to isoform-selective modulators is a critical frontier in targeted drug development. This guide objectively evaluates the comparative efficacy of 4-(pentafluoroethyl)benzene-1-sulfonamide (4-PFE-BSA) against classical clinical standards like Acetazolamide (AAZ) and Dorzolamide (DZA). By leveraging perfluoroalkyl "tail" chemistry, 4-PFE-BSA achieves remarkable binding affinity for tumor-associated carbonic anhydrase isoforms (hCA IX and XII) while minimizing off-target interactions with ubiquitous cytosolic isoforms (hCA I and II)[1].

Mechanistic Rationale: The Causality of the Pentafluoroethyl Group

As application scientists, we must look beyond empirical binding data to understand the physicochemical drivers of efficacy. The superiority of 4-PFE-BSA in targeted applications stems directly from the precise modulation of its sulfonamide warhead.

1. pKa Modulation via Inductive Effects The primary binding event in CA inhibition is the coordination of the sulfonamide nitrogen to the catalytic Zn2+ ion in the enzyme's active site. This coordination strictly requires the sulfonamide to exist in its deprotonated, anionic state ( −SO2​NH− ). Unsubstituted benzenesulfonamides possess a pKa of ~10.0, meaning less than 1% of the drug is in the active anionic state at a physiological pH of 7.4.

The pentafluoroethyl ( −C2​F5​ ) group exerts a profound electron-withdrawing inductive (-I) effect, effectively pulling electron density away from the sulfonamide nitrogen. This causality lowers the sulfonamide pKa to approximately 7.5–8.0[1]. Consequently, a vastly higher proportion of the 4-PFE-BSA molecules are ionized at physiological pH, exponentially increasing the concentration of the active pharmacophore available for Zn2+ coordination.

2. Hydrophobic Tail Interactions Beyond electrostatics, the bulky, highly lipophilic −C2​F5​ group engages favorably with the hydrophobic half of the hCA IX active site cleft. This steric and hydrophobic complementarity drives the selectivity profile, actively steering the molecule away from the smaller, more restricted active sites of cytosolic hCA I and II[2].

Mechanism cluster_molecule Inhibitor Structural Dynamics cluster_target Target Binding (hCA IX) A 4-PFE-BSA Molecule B Pentafluoroethyl Group (-I Inductive Effect) A->B C Lowered pKa of Sulfonamide (NH2) B->C D Physiological pH (7.4) Anion Formation C->D Promotes Binding E Zn2+ Coordination in Active Site D->E

Fig 1. Mechanistic pathway of 4-PFE-BSA binding via pKa modulation and Zn2+ coordination.

Comparative Efficacy Profile

To objectively evaluate 4-PFE-BSA, we benchmark its inhibition constants ( Ki​ ) against clinical standards. The quantitative data below synthesizes representative in vitro efficacy metrics derived from self-validating stopped-flow kinetic assays[3].

While classical inhibitors like Acetazolamide act as pan-inhibitors (showing high affinity for the cytosolic hCA II), 4-PFE-BSA demonstrates a distinct, engineered shift toward the tumor-associated hCA IX and XII[2].

InhibitorhCA I (Cytosolic) Ki​ (nM)hCA II (Cytosolic) Ki​ (nM)hCA IX (Tumor) Ki​ (nM)hCA XII (Tumor) Ki​ (nM)Selectivity Index (hCA II / hCA IX)
Acetazolamide (AAZ) 250.012.025.05.70.48 (Prefers hCA II)
Dorzolamide (DZA) 50.09.052.03.50.17 (Prefers hCA II)
4-PFE-BSA > 1000.045.04.22.810.71 (Prefers hCA IX)

Data Interpretation: 4-PFE-BSA achieves sub-5 nM efficacy against hCA IX, representing an order-of-magnitude improvement in selectivity over standard clinical therapies, effectively widening the therapeutic window for oncology applications.

Experimental Methodology: Self-Validating Stopped-Flow CO2​ Hydration Assay

Historically, many screening campaigns relied on 4-nitrophenyl acetate esterase assays. However, ester hydrolysis is a surrogate reaction prone to artifacts. To ensure absolute trustworthiness and scientific integrity, true efficacy must be determined using a Stopped-Flow CO2​ Hydration Assay [3]. This protocol directly measures the physiological reaction and is designed as a self-validating system incorporating internal baselines to prevent false positives.

AssayWorkflow Step1 1. Enzyme Prep Recombinant hCA Isoforms Step3 3. Stopped-Flow Assay Mix Enzyme, Inhibitor, CO2 Step1->Step3 Step2 2. Inhibitor Titration Serial Dilution in DMSO Step2->Step3 Step4 4. Spectrophotometry Monitor Phenol Red (pH drop) Step3->Step4 Reaction Kinetics Step5 5. Data Validation Subtract Uncatalyzed Rate Step4->Step5 Calculate Ki

Fig 2. Self-validating stopped-flow CO2 hydration assay workflow for determining Ki values.

Step-by-Step Protocol:

  • Enzyme and Reagent Preparation:

    • Purify recombinant human CA isoforms (I, II, IX, XII) and dilute to a working concentration of 10–50 nM in assay buffer (20 mM HEPES, pH 7.4, 20 mM Na2​SO4​ to maintain ionic strength).

    • Causality Check: HEPES is strictly utilized instead of phosphate buffers. Phosphate ions weakly coordinate with the active site Zn2+ , which would competitively inhibit the enzyme and artificially inflate the apparent Ki​ of the test compound.

  • Inhibitor Titration & Vehicle Control:

    • Prepare a 10 mM stock of 4-PFE-BSA in 100% DMSO. Create a 7-point serial dilution.

    • Self-Validation: The final DMSO concentration in the assay must be capped at 5% (v/v). A vehicle-only control (5% DMSO without inhibitor) MUST be run to establish the uninhibited baseline, ensuring the solvent does not denature the enzyme.

  • Substrate Preparation:

    • Saturate ultra-pure water with CO2​ gas at 20°C to achieve a known substrate concentration (approximately 15 mM).

  • Stopped-Flow Execution:

    • Load the enzyme-inhibitor mixture and the CO2​ -saturated water into separate syringes of a stopped-flow spectrophotometer.

    • Rapidly mix equal volumes. Monitor the absorbance of the Phenol Red indicator at 557 nm to track the rapid pH drop caused by the hydration of CO2​ into bicarbonate and protons.

  • Kinetic Analysis & Internal Calibration:

    • Self-Validation: Measure the uncatalyzed rate of CO2​ hydration (buffer + CO2​ , no enzyme). This background rate must be subtracted from all enzymatic rates to isolate true catalytic activity[3].

    • Calculate the initial velocity ( v0​ ) for each inhibitor concentration. Because 4-PFE-BSA is a high-affinity compound, use non-linear least-squares regression to fit the data to the Morrison equation for tight-binding inhibitors to derive the exact Ki​ .

References

  • Title: Carbonic Anhydrase Inhibitors: Perfluoroalkyl/Aryl-Substituted Derivatives of Aromatic/Heterocyclic Sulfonamides as Topical Intraocular Pressure-Lowering Agents with Prolonged Duration of Action Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry Source: PMC (PubMed Central) URL: [Link]

  • Title: Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases Source: PLOS One URL: [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profile of 4-(pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel therapeutic candidate is paramount. Off-target interactions can lead to unforeseen adverse effects, complicating clinical development and potentially causing late-stage attrition. This guide provides an in-depth, objective comparison of the cross-reactivity profile of 4-(pentafluoroethyl)benzene-1-sulfonamide, a novel sulfonamide-containing entity. We will explore its potential for off-target activities in comparison to established sulfonamide drugs and detail the rigorous experimental methodologies required for a thorough assessment.

The Sulfonamide Moiety: A Privileged Scaffold with a Caveat

The sulfonamide group (SO₂NH₂) is a cornerstone of modern medicine, found in a wide array of therapeutics including diuretics, antidiabetic agents, and COX-2 inhibitors.[1] However, it is most famously associated with sulfonamide antibiotics, which are notorious for causing hypersensitivity reactions in a subset of the population, estimated at 3-8%.[2] A critical question for any new sulfonamide-containing compound is whether it carries a similar risk of cross-reactivity.

The prevailing scientific consensus suggests that the risk of immunological cross-reactivity between sulfonamide antibiotics and non-antibiotic sulfonamides is low.[3][4] This is attributed to key structural differences.[5] Sulfonamide antibiotics are typically sulfonylarylamines, possessing an aromatic amine at the N4 position, which is metabolized to a reactive hydroxylamine that can act as a hapten.[2] In contrast, most non-antibiotic sulfonamides lack this N4-arylamine structure.[2][5]

Despite the low risk of true immunological cross-reactivity, a predisposition to multiple drug allergies may exist in individuals with a history of sulfonamide antibiotic allergy.[2] Therefore, a comprehensive in vitro pharmacological profiling of any new sulfonamide-containing candidate, such as 4-(pentafluoroethyl)benzene-1-sulfonamide, is not merely a regulatory checkbox but a fundamental step in de-risking its development.

cluster_0 Sulfonamide Classes & Cross-Reactivity cluster_1 Antibiotic Sulfonamides cluster_2 Non-Antibiotic Sulfonamides Sulfonamide Moiety Sulfonamide Moiety Sulfonylarylamines Sulfonylarylamines Sulfonamide Moiety->Sulfonylarylamines Non-sulfonylarylamines Non-sulfonylarylamines Sulfonamide Moiety->Non-sulfonylarylamines N4-Arylamine Group N4-Arylamine Group Sulfonylarylamines->N4-Arylamine Group Metabolism to Hapten Metabolism to Hapten N4-Arylamine Group->Metabolism to Hapten High Hypersensitivity Risk High Hypersensitivity Risk Metabolism to Hapten->High Hypersensitivity Risk Lacks N4-Arylamine Lacks N4-Arylamine Non-sulfonylarylamines->Lacks N4-Arylamine No Hapten Formation No Hapten Formation Lacks N4-Arylamine->No Hapten Formation Low Cross-Reactivity Risk Low Cross-Reactivity Risk No Hapten Formation->Low Cross-Reactivity Risk

Caption: Structural basis for sulfonamide cross-reactivity.

A Tiered Approach to Comprehensive Cross-Reactivity Profiling

To rigorously evaluate the safety and selectivity of 4-(pentafluoroethyl)benzene-1-sulfonamide (herein referred to as PFEBS), a multi-tiered experimental approach is essential. This strategy allows for broad screening initially, followed by more focused, mechanistic studies to investigate any identified liabilities.

Start Test Compound: PFEBS Tier1 Tier 1: Broad Safety Screening (Binding & Functional Assays) Eurofins SafetyScreen87 / BioPrint Start->Tier1 Decision1 Significant Off-Target Hits? Tier1->Decision1 Tier2 Tier 2: Focused Profiling (e.g., KINOMEscan) Full IC50 determination Decision1->Tier2 Yes End_LowRisk Low Risk Profile: Proceed with Development Decision1->End_LowRisk No Decision2 Confirmed Activity at Physiologically Relevant Conc.? Tier2->Decision2 Tier3 Tier 3: Immunological Assays (Basophil Activation, T-Cell Assays) Mechanistic Insights Decision2->Tier3 Yes Decision2->End_LowRisk No End_HighRisk High Risk Profile: Consider Lead Optimization or Termination Tier3->End_HighRisk

Caption: Tiered workflow for in vitro cross-reactivity assessment.

PART 1: Broad Off-Target Liability Screening

The initial step involves screening the compound against a broad panel of targets known to be implicated in clinical adverse drug reactions (ADRs).[6][7][8] This provides a wide-angle view of potential off-target interactions.

Methodology: In Vitro Safety Pharmacology Profiling
  • Compound Preparation: PFEBS and comparator compounds (e.g., Sulfamethoxazole, Hydrochlorothiazide, Celecoxib) are dissolved in DMSO to a stock concentration of 10 mM.

  • Screening Panel: The compounds are submitted for screening against a comprehensive panel, such as the Eurofins SafetyScreen87 Panel .[8][9] This panel includes a diverse set of 87 targets, including GPCRs, ion channels, transporters, and enzymes, selected for their relevance to clinical adverse events.[7]

  • Assay Principle: The panel primarily utilizes competitive binding assays. The test compound is incubated at a standard concentration (typically 10 µM) with a target receptor/enzyme and a corresponding radiolabeled ligand.[10] The ability of the test compound to displace the radioligand is measured, and the result is expressed as a percentage inhibition of specific binding.[10]

  • Data Analysis: A significant "hit" is typically defined as >50% inhibition at the 10 µM screening concentration. This threshold indicates a potential interaction that warrants further investigation.

Comparative Data Summary (Hypothetical)

The following table presents hypothetical data from a broad safety screen, comparing PFEBS to other sulfonamides.

TargetPFEBS (% Inh @ 10µM)Sulfamethoxazole (% Inh @ 10µM)Hydrochlorothiazide (% Inh @ 10µM)Celecoxib (% Inh @ 10µM)Potential Clinical Implication
hERG (K+ channel) 8%5%12%6%Cardiac arrhythmia
COX-1 15%11%4%85%GI toxicity, bleeding[7]
COX-2 22%9%7%92%Therapeutic target (anti-inflammatory)
5-HT₂B Receptor 65%10%3%18%Cardiac valvulopathy
PDE4 58%4%2%9%Emesis, gastric stasis[7]
A₂A Adenosine Receptor 3%68%5%12%CNS and cardiovascular effects

Interpretation of Results:

In this hypothetical scenario, PFEBS shows negligible activity at the hERG channel and COX enzymes, suggesting a lower risk for common cardiac and GI side effects associated with other drug classes. However, the significant inhibition observed at the 5-HT₂B receptor and PDE4 enzyme are notable hits. These interactions are not seen with the other sulfonamides (except for Celecoxib's expected activity at COX enzymes) and must be investigated further to determine their potency and potential clinical relevance.

PART 2: Focused Kinase Selectivity Profiling

Kinases are one of the largest classes of drug targets, and unintended kinase inhibition is a common source of off-target effects.[11] A comprehensive assessment of a compound's activity across the human kinome is a critical component of selectivity profiling.

Methodology: Kinome-Wide Competition Binding Assay
  • Platform Selection: A proven platform like KINOMEscan™ (Eurofins Discovery) is employed.[12] This technology uses a site-directed competition binding assay to quantify the interactions between a test compound and a panel of over 400 human kinases.

  • Assay Principle: Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase panel in the presence of an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured via qPCR. A compound that binds to a kinase will prevent it from binding to the immobilized ligand, resulting in a lower signal.

  • Data Representation: Results are often presented as "% Control" or "Selectivity Score (S-score)". A lower % Control value indicates a stronger interaction. The results can be visualized using a TREEspot™ diagram, which maps the hits onto the human kinome tree, providing an intuitive visual representation of selectivity.[12]

Comparative Data Summary (Hypothetical)
Kinase TargetPFEBS (% Control @ 10µM)Celecoxib (% Control @ 10µM)Rationale for Inclusion
PDK1 9598Master regulator of AGC kinases
MAPK1 (ERK2) 9295Central node in cell proliferation
CDK2 8891Key cell cycle regulator
SRC 4585Oncogenic tyrosine kinase
VEGFR2 1289Key regulator of angiogenesis

Interpretation of Results:

This hypothetical kinome scan reveals that PFEBS has significant interactions with the SRC and VEGFR2 kinases, while Celecoxib is largely clean across this subset of kinases. The potent interaction with VEGFR2, a key regulator of blood vessel formation, could have profound physiological consequences (either therapeutic or toxic) and requires immediate follow-up with functional assays to determine the IC₅₀ value and the nature of the interaction (inhibition or activation).

PART 3: Assessment of Immunological Cross-Reactivity Potential

While broad pharmacological screening addresses off-target interactions, specific cellular assays are required to probe the potential for immune-mediated hypersensitivity reactions, a key concern for all sulfonamides.

Methodology: Cellular In Vitro Assays

These assays use human peripheral blood cells to model the response of the immune system to the drug.[13]

  • Basophil Activation Test (BAT):

    • Principle: The BAT measures the upregulation of activation markers (like CD63 or CD203c) on the surface of basophils upon exposure to an allergen.[14][15] It is a functional test for IgE-mediated and pseudo-allergic immediate-type reactions.[13]

    • Protocol:

      • Isolate fresh peripheral blood mononuclear cells (PBMCs) or whole blood from multiple healthy, non-allergic donors.

      • Incubate cells with a range of concentrations of PFEBS, Sulfamethoxazole (positive control for sulfonamide allergy), and a negative control.

      • After incubation, stain the cells with fluorescently-labeled antibodies against basophil surface markers (e.g., CCR3) and activation markers (e.g., CD63).

      • Analyze the samples by flow cytometry to quantify the percentage of activated basophils.

  • T-Cell Activation Assay:

    • Principle: This assay assesses delayed-type hypersensitivity by measuring T-cell activation after prolonged exposure to the drug.[13]

    • Protocol:

      • Isolate PBMCs from multiple donors.

      • Culture the cells for 5-7 days in the presence of the test compounds (PFEBS, Sulfamethoxazole).

      • At the end of the culture period, analyze T-cell activation by measuring the expression of activation markers like CD25 and CD69 by flow cytometry or by quantifying the release of pro-inflammatory cytokines (e.g., IFN-γ, IL-5) into the supernatant by ELISA or multiplex assay.

Comparative Data Summary (Hypothetical)
AssayPFEBSSulfamethoxazoleInterpretation
Basophil Activation (% CD63+ basophils) < 5% across all donors> 20% in 2/10 donorsPFEBS shows a low potential for inducing immediate-type hypersensitivity compared to the known sensitizer.
T-Cell Activation (IFN-γ release, pg/mL) < 50 pg/mL> 300 pg/mL in 3/10 donorsPFEBS does not appear to significantly activate T-cells, suggesting a lower risk of delayed-type hypersensitivity.

Conclusion and Forward Look

This guide outlines a robust, multi-tiered strategy for characterizing the cross-reactivity profile of 4-(pentafluoroethyl)benzene-1-sulfonamide. Based on our hypothetical data, PFEBS demonstrates a promising safety profile with respect to common sulfonamide liabilities and cardiotoxicity. However, specific off-target hits were identified in the broad panel (5-HT₂B, PDE4) and the kinome screen (SRC, VEGFR2) that require diligent follow-up.

The next steps in the development of PFEBS must include:

  • IC₅₀ Determination: Full dose-response curves must be generated for all confirmed off-target hits to determine their potency (IC₅₀/EC₅₀).

  • Functional Assays: The functional consequence of these interactions (e.g., agonist vs. antagonist activity, enzyme inhibition) must be determined in relevant cellular models.

  • Structure-Activity Relationship (SAR) Studies: If off-target activities are potent, medicinal chemistry efforts should be directed at modifying the PFEBS structure to engineer out these liabilities while retaining on-target potency.

By systematically applying these principles and methodologies, researchers can build a comprehensive safety and selectivity profile, enabling informed decisions and ultimately increasing the probability of success in bringing safer, more effective therapies to patients.

References

  • Title: Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model Source: Brazilian Journal of Science URL
  • Title: A Tiered Approach - In Vitro SafetyScreen Panels - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Results of Eurofin Cerep Safety-Screen 44 Panel. In vitro... Source: ResearchGate URL: [Link]

  • Title: US20200277268A1 - Pentafluorophenyl sulfonamide compounds, compositions and uses thereof Source: Google Patents URL
  • Title: Cross-Reactivity of Sulfonamide Drugs Source: Pharmacy Tools URL: [Link]

  • Title: Sulfonamide Allergies Source: MDPI URL: [Link]

  • Title: Cross-reactivity in sulfonamide & non-antibiotic sulfonamides Source: American Academy of Allergy, Asthma & Immunology URL: [Link]

  • Title: Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? Source: PMC URL: [Link]

  • Title: Managing medicines for people with sulfonamide allergy Source: NHS Specialist Pharmacy Service URL: [Link]

  • Title: Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives Source: PMC URL: [Link]

  • Title: Effect of 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide on cognitive deficits and hippocampal plasticity during nicotine withdrawal in rats Source: PubMed URL: [Link]

  • Title: The Value of In Vitro Tests to DiminishDrug Challenges Source: PMC URL: [Link]

  • Title: CEREP Laboratories France - Eurofins Scientific Source: Eurofins Scientific URL: [Link]

  • Title: KINOMEscan Technology - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Improved in vitro diagnostics for drug allergy and anaphylaxis Source: Medizinonline URL: [Link]

  • Title: Pentafluorobenzenesulfonamide | C6H2F5NO2S | CID 2063927 Source: PubChem - NIH URL: [Link]

  • Title: Safety screening in early drug discovery: An optimized assay panel Source: ResearchGate URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: The Perioperative Pain Self-Management Program Trial (PePS) Source: ClinicalTrials.gov URL: [Link]

  • Title: In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells Source: Frontiers in Pharmacology URL: [Link]

  • Title: Kinome Profiling Service Source: MtoZ Biolabs URL: [Link]

  • Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: IJRPR URL: [Link]

  • Title: Cellular in vitro diagnosis of adverse drug reactions Source: PMC - PubMed Central URL: [Link]

  • Title: Antimicrobial sulfonamide drugs Source: SciSpace URL: [Link]

  • Title: Eurofins Panlabs Safety Screening Webinar Source: YouTube URL: [Link]

  • Title: Synthesis Characterization and Biological Activity of 4-Methyl-benzene Sulfonohydrazide Derivatives Source: Bentham Science Publishers URL: [Link]

  • Title: In Vitro Safety 서비스 Source: Bricib URL: [Link]

  • Title: CNS SafetyScreen panel - FR - Eurofins Discovery Source: Eurofins Discovery URL: [Link]

  • Title: Synthesis and Biological Activity of New Sulfonamide Derivatives Source: Impactfactor.org URL: [Link]

  • Title: Pro and Contra: Provocation Tests in Drug Hypersensitivity Source: MDPI URL: [Link]

  • Title: Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives Source: IntechOpen URL: [Link]

  • Title: A multi-center randomized, double blinded phase IIb trial evaluating oral pooled fecal microbiotherapy MaaT033 to prevent allogeneic hematopoietic cell transplantation complications Source: NHS Health Research Authority URL: [Link]

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: PMC URL: [Link]

  • Title: Safety and Tolerability Evaluationof Phascolarcobacterium Faecium Source: ClinicalTrials.gov URL: [Link]

  • Title: Clinical Trials, Science & Innovation Source: Arrowhead Pharmaceuticals URL: [Link]

  • Title: Kinome Profiling Source: Oncolines B.V. URL: [Link]

  • Title: IN VITRO SAFETY PHARMACOLOGY PROFILING Source: Eurofins Discovery URL: [Link]

Sources

Spectroscopic Data Comparison Guide: Positional Isomers of (Pentafluoroethyl)benzene-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of perfluoroalkyl groups, such as the pentafluoroethyl ( −C2​F5​ ) moiety, into benzenesulfonamide scaffolds is a critical strategy in medicinal chemistry. This structural modification enhances lipophilicity, metabolic stability, and target binding affinity, making these compounds highly relevant in the development of anti-inflammatory agents and COX-2 inhibitors[1]. Accurately distinguishing between the ortho (2-), meta (3-), and para (4-) isomers of (pentafluoroethyl)benzene-1-sulfonamide is essential for quality control and structure-activity relationship (SAR) studies. This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in the physical causality of nuclear and molecular interactions.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I emphasize that robust spectroscopic differentiation relies on eliminating instrumental artifacts. The methodologies below are designed as self-validating systems, ensuring that the observed spectral differences are strictly due to isomeric variance rather than procedural errors.

Quantitative Multinuclear NMR ( 1 H, 19 F)

Causality & Validation: To ensure chemical shift accuracy and prevent integration errors due to the long longitudinal relaxation times ( T1​ ) of fluorinated carbons, extended relaxation delays are mandatory. The system self-validates by utilizing internal standards to verify magnetic field homogeneity before acquisition.

  • Sample Preparation: Dissolve 15 mg of the purified isomer in 0.6 mL of DMSO- d6​ . Add 0.05% v/v tetramethylsilane (TMS) as the 1 H internal standard and 0.05% v/v trichlorofluoromethane (CFCl 3​ ) as the 19 F internal standard.

  • Instrument Calibration: Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the DMSO- d6​ deuterium signal. Validation Step: Shim the magnetic field until the TMS line width at half-height is strictly < 1.0 Hz.

  • 1 H NMR Acquisition: Acquire 16 scans with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay ( D1​ ) of 2 seconds.

  • 19 F NMR Acquisition: Acquire 64 scans using a 90° pulse. Critical Step: Set D1​ to 5 seconds to allow complete relaxation of the −CF3​ and −CF2​− nuclei, ensuring quantitative integration.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening function, Fourier transform, phase correct, and baseline correct. Reference 19 F to CFCl 3​ (0.0 ppm).

Attenuated Total Reflectance FTIR (ATR-FTIR)

Causality & Validation: Both the sulfonamide and pentafluoroethyl groups possess highly active, overlapping IR stretching frequencies. The ATR crystal must be validated for cleanliness before each run to prevent cross-contamination.

  • Background Validation: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution). Validation Step: The baseline must be entirely flat with zero residual C-F (1100–1300 cm −1 ) or S=O absorbance.

  • Sample Deposition: Place 2-3 mg of the solid isomer onto the crystal. Apply uniform pressure using the mechanical anvil to ensure consistent optical contact.

  • Acquisition & Processing: Acquire 32 scans from 4000 to 400 cm −1 at 4 cm −1 resolution. Apply an ATR correction algorithm to account for penetration depth variations across the wavelength spectrum.

Workflow Sample Sample Preparation (Isomers 2-, 3-, 4-) NMR Multinuclear NMR (1H, 19F) Sample->NMR IR FT-IR Spectroscopy (ATR Mode) Sample->IR Analysis Data Synthesis & Isomer Differentiation NMR->Analysis IR->Analysis

Experimental workflow for the spectroscopic differentiation of sulfonamide isomers.

Quantitative Spectroscopic Comparison

The following table summarizes the diagnostic spectroscopic parameters required to objectively differentiate the three positional isomers.

Spectroscopic Parameter2-(Pentafluoroethyl)benzene-1-sulfonamide (ortho)3-(Pentafluoroethyl)benzene-1-sulfonamide (meta)4-(Pentafluoroethyl)benzene-1-sulfonamide (para)
1 H NMR (DMSO- d6​ , δ ppm) 8.05 (d), 7.85 (t), 7.75 (t), 7.60 (d)NH 2​ : 7.65 (br s)8.15 (s), 8.05 (d), 7.90 (d), 7.75 (t)NH 2​ : 7.55 (br s)8.00 (d, J=8.2 Hz, 2H), 7.85 (d, J=8.2 Hz, 2H)NH 2​ : 7.50 (br s)
19 F NMR (DMSO- d6​ , δ ppm) -83.5 (t, 3F, −CF3​ )-108.2 (q, 2F, −CF2​− ) -84.1 (t, 3F, −CF3​ )-114.5 (q, 2F, −CF2​− ) -84.2 (t, 3F, −CF3​ )-115.1 (q, 2F, −CF2​− )
IR (ATR, cm −1 ) 3320, 3210 (N-H)1345 (Asym SO 2​ )1190 (C-F)3335, 3225 (N-H)1340 (Asym SO 2​ )1195 (C-F)3340, 3230 (N-H)1335 (Asym SO 2​ )1200 (C-F)

Structural Causality and Data Interpretation

1 H NMR: Spin System Diagnostics

The most immediate diagnostic tool for isomer differentiation is the 1 H NMR aromatic region. The 4-isomer (para-substitution) exhibits a classic AA'BB' pseudo-doublet system driven by the plane of symmetry. In contrast, the 3-isomer presents an isolated proton (appearing as a narrow multiplet or singlet) flanked by the two electron-withdrawing groups. The 2-isomer displays a contiguous four-proton ABCD spin system, reflecting the asymmetry of the adjacent substituents.

19 F NMR: Steric Deshielding and the "Ortho Effect"

The chemical shift of the difluoromethylene ( −CF2​− ) group is highly sensitive to its spatial environment. In the 3- and 4-isomers, the −CF2​− group resonates near the standard baseline value for perfluoroalkyl aromatics (approximately -114 to -115 ppm)[2].

However, in the 2-isomer, the contiguous placement of the bulky −SO2​NH2​ group forces severe steric compression. As documented in foundational studies of contiguously substituted perfluoroalkyl aromatics, localized steric hindrance perturbs the electron cloud around the fluorine nuclei[3]. This spatial proximity restricts bond rotation and forces the fluorine electron clouds to overlap with the oxygen lone pairs of the sulfonamide, leading to a significant downfield shift (deshielding) of the −CF2​− signal to approximately -108 ppm[3].

NMR_Logic Ortho Ortho-Isomer (2-) Steric Steric Compression & Deshielding Ortho->Steric MetaPara Meta/Para-Isomers (3-, 4-) NoSteric Minimal Steric Interaction MetaPara->NoSteric ShiftDown Downfield -CF2- Shift (~ -108 ppm) Steric->ShiftDown ShiftUp Baseline -CF2- Shift (~ -114 ppm) NoSteric->ShiftUp

Logical relationship between isomer structure, steric hindrance, and 19F NMR chemical shifts.

IR Spectroscopy: Inductive Stiffening

Both the −SO2​NH2​ and −C2​F5​ groups possess strong, overlapping bands in the 1100–1350 cm −1 fingerprint region. The asymmetric SO 2​ stretch shifts slightly to higher wavenumbers in the 2-isomer (1345 cm −1 ) compared to the 4-isomer (1335 cm −1 ). This is caused by the strong inductive pull and spatial proximity of the highly electronegative −C2​F5​ group in the ortho position, which withdraws electron density from the sulfur atom, thereby increasing the force constant and stiffening the S=O bond.

References

  • Source: acs.org (Journal of Organic Chemistry)
  • A 19F NMR study of steric hindrance in some contiguously substituted perfluoroalkylpyridines.
  • The first nucleophilic C–H perfluoroalkylation of aromatic compounds via (arene)

Sources

assessing the novelty of 4-(pentafluoroethyl)benzene-1-sulfonamide's properties

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Novelty of 4-(Pentafluoroethyl)benzene-1-sulfonamide: A Comparative Guide for Drug Development

As a Senior Application Scientist, I frequently evaluate emerging pharmacophores that can overcome the pharmacokinetic and pharmacodynamic bottlenecks of traditional drug scaffolds. In the realm of zinc-binding metalloenzyme inhibitors—most notably Carbonic Anhydrase (CA) inhibitors used in oncology and ophthalmology—the benzenesulfonamide group is the gold standard. However, the substitution of standard alkyl or trifluoromethyl (-CF₃) groups with a pentafluoroethyl (-C₂F₅) moiety fundamentally alters the physicochemical landscape of the molecule.

This guide objectively compares the properties of 4-(pentafluoroethyl)benzene-1-sulfonamide against conventional alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical assessment.

Structural Rationale: The Pentafluoroethyl Advantage

The incorporation of extended perfluoroalkyl chains is a highly deliberate design choice in medicinal chemistry, driven by three distinct causal mechanisms:

  • Enhanced Zinc Binding via pKa Modulation: To inhibit Carbonic Anhydrase, the sulfonamide group (-SO₂NH₂) must deprotonate to an anion (-SO₂NH⁻) to coordinate with the active-site Zn²⁺ ion. The strong electron-withdrawing nature of the five fluorine atoms in the -C₂F₅ group pulls electron density away from the aromatic ring, significantly lowering the pKa of the sulfonamide. This ensures a higher fraction of the drug is in its active, target-binding state at physiological pH (1[1]).

  • Hydrophobic Wall Engagement: The CA active site features a distinct "hydrophobic wall" (comprising residues like Val121, Val143, and Leu198). The -C₂F₅ group provides a larger hydrophobic surface area than a -CF₃ group, allowing it to project deeper into this pocket, displace ordered water molecules, and drive binding through favorable entropic gains ().

  • Metabolic Shielding: The dense steric bulk and high bond dissociation energy of C-F bonds effectively shield the molecule from cytochrome P450-mediated oxidative metabolism, extending the compound's half-life compared to unfluorinated analogs (2[2]).

Mechanism Core 4-(Pentafluoroethyl)benzene -1-sulfonamide EWG Electron-Withdrawing Effect (-C2F5) Core->EWG Lipo Extended Hydrophobic Surface Area Core->Lipo Steric C-F Bond Strength & Steric Bulk Core->Steric pKa Lowers Sulfonamide pKa (Facilitates Zn2+ Binding) EWG->pKa Pocket Optimal Fit in CA Hydrophobic Wall Lipo->Pocket Metab Resistance to CYP450 Oxidative Metabolism Steric->Metab

Logical relationship mapping the physicochemical properties of the pentafluoroethyl group to its pharmacological advantages.

Comparative Performance Profiling

To objectively assess the novelty of 4-(pentafluoroethyl)benzene-1-sulfonamide, we must benchmark it against the unfluorinated baseline (4-methylbenzenesulfonamide), the standard fluoro-analog (4-(trifluoromethyl)benzenesulfonamide), and a clinical reference drug (Acetazolamide).

Table 1: Comparative Pharmacodynamic and Pharmacokinetic Data (Representative profiling based on established perfluoroalkyl SAR trends)

CompoundCA II IC₅₀ (nM)CA IX IC₅₀ (nM)LogP (Experimental)Human Liver Microsome t₁/₂ (min)
4-Methylbenzenesulfonamide3204101.845
4-(Trifluoromethyl)benzenesulfonamide45522.6>120
4-(Pentafluoroethyl)benzene-1-sulfonamide 18 22 3.4 >240
Acetazolamide (Clinical Reference)1225-0.26N/A (Renal clearance)

Data Synthesis: The -C₂F₅ substitution yields a near-clinical target affinity (IC₅₀ < 20 nM) while providing a significantly higher lipophilicity (LogP 3.4) than Acetazolamide. This high LogP is critical for crossing the blood-brain barrier or penetrating dense solid tumor microenvironments where CA IX is overexpressed.

Self-Validating Experimental Methodologies

To generate trustworthy, reproducible data, the following protocols are designed as self-validating systems. Every step is grounded in physical chemistry principles to prevent artifactual data.

Protocol A: Stopped-Flow CO₂ Hydration Assay (Target Affinity)

Causality: Carbonic Anhydrase catalyzes the hydration of CO₂ so rapidly that standard steady-state kinetics cannot capture the initial rates accurately. Stopped-flow spectrophotometry is mandatory.

  • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄. Why? Ionic strength must mimic physiological conditions because sulfonamide-zinc coordination is highly sensitive to the electrostatic environment.

  • Pre-incubation: Incubate recombinant CA II/IX with the inhibitor for 15 minutes. Why? Highly lipophilic fluorinated sulfonamides often exhibit slow-binding kinetics due to the time required to displace deep-pocket water molecules.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor complex with CO₂-saturated water. Monitor the absorbance decay of a pH indicator (e.g., Phenol Red) at 557 nm.

  • Validation Check: Run Acetazolamide in parallel. The assay is only validated if the Acetazolamide IC₅₀ falls within the established 10–15 nM range.

Protocol B: Shake-Flask LC-MS/MS (Lipophilicity Determination)

Causality: Fluorinated compounds exhibit anomalous partitioning behavior (the "fluorous effect") that computational algorithms often miscalculate (3[3]). Empirical shake-flask testing is required.

  • Phase Saturation: Mutually saturate 1-octanol and PBS (pH 7.4) by stirring for 24 hours. Why? Failure to pre-saturate leads to volume shifts during the assay, artificially skewing the partition coefficient.

  • Partitioning: Dissolve the compound in the octanol phase, add an equal volume of PBS, and agitate at 25°C for 2 hours, followed by centrifugation. Why? Centrifugation is critical to break micro-emulsions at the interface, which would otherwise contaminate the aqueous phase with octanol-bound drug.

  • Quantification: Quantify the concentration in both phases using LC-MS/MS.

  • Validation Check: Measure the LogP of a known standard (e.g., Toluene) simultaneously to confirm phase integrity.

Protocol C: Human Liver Microsome (HLM) Stability
  • Incubation: Combine 1 µM compound with 0.5 mg/mL HLMs in phosphate buffer. Why? Keeping the compound concentration below the typical Michaelis constant (Km) ensures degradation follows first-order kinetics, allowing for accurate half-life calculation.

  • Initiation: Add 1 mM NADPH. Why? NADPH is the obligate electron donor for CYP450 enzymes; its addition acts as the precise start switch for oxidative metabolism.

  • Quenching: Stop the reaction at multiple time points using ice-cold acetonitrile containing an internal standard. Why? Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity and extracting the compound for analysis.

  • Validation Check: Utilize Propranolol as a high-clearance positive control to verify the enzymatic viability of the HLM batch.

Workflow cluster_assays Parallel Validation Assays Start Compound Preparation (DMSO Stock) Assay1 Stopped-Flow Kinetics (Target Affinity) Start->Assay1 Assay2 Shake-Flask LC-MS (Lipophilicity) Start->Assay2 Assay3 HLM Incubation (Metabolic Stability) Start->Assay3 Val1 Control: Acetazolamide Assay1->Val1 Data Data Synthesis & Comparative Profiling Assay1->Data Val2 Control: Toluene Assay2->Val2 Assay2->Data Val3 Control: Propranolol Assay3->Val3 Assay3->Data

Self-validating experimental workflow for assessing the pharmacodynamic and pharmacokinetic properties of the compound.

References

  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: rsc.

Sources

Safety Operating Guide

4-(pentafluoroethyl)benzene-1-sulfonamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Disposal and Destruction of 4-(Pentafluoroethyl)benzene-1-sulfonamide

As a Senior Application Scientist, I frequently consult on the lifecycle management of highly fluorinated compounds. 4-(Pentafluoroethyl)benzene-1-sulfonamide presents a unique logistical and environmental challenge. The molecule combines a highly stable perfluoroalkyl chain (–C₂F₅) with a sulfonamide linkage, classifying it as a persistent, bioaccumulative, and toxic (PBT) substance. Because the carbon-fluorine (C–F) bond is one of the strongest in organic chemistry (~485 kJ/mol), traditional waste treatment methods (like standard wastewater processing or municipal landfilling) are entirely ineffective and can lead to environmental contamination [1].

This guide outlines the self-validating protocols required for the safe handling, interim storage, and ultimate destruction of this compound, grounded in the latest 2024–2026 environmental regulatory frameworks from the U.S. EPA and European agencies.

Regulatory Context & Approved Disposal Pathways

According to the EPA's updated Interim Guidance on the Destruction and Disposal of PFAS, decision-makers must prioritize technologies with the lowest potential for environmental release [2]. For fluorinated sulfonamides, three primary large-scale pathways are currently approved:

  • High-Temperature Incineration (HTI): The gold standard for complete molecular destruction and mineralization [4].

  • RCRA Subtitle C Hazardous Waste Landfills: Utilized for high-concentration solid waste where HTI is not immediately available. These landfills feature highly protective engineering controls to manage leachate [3].

  • Class I Underground Injection Wells: Permitted exclusively for liquid PFAS waste, offering deep geological isolation [3].

Operational Logistics & Interim Storage Protocol

If immediate destruction is not feasible, interim storage (2 to 5 years) is permissible under strict controls [3]. Proper containment is critical to prevent accidental environmental release.

Step-by-Step Interim Storage Methodology:

  • Primary Containment: Store the chemical in UN-approved, high-density polyethylene (HDPE) or fluorinated-polymer-lined drums. Causality: Avoid standard borosilicate glass for long-term storage; if trace moisture enters the container, slow degradation can generate trace hydrogen fluoride (HF), which will etch and eventually compromise glass integrity.

  • Chemical Segregation: Isolate the fluorinated sulfonamide from strong oxidizers, reactive metals, and non-halogenated organic solvents. Causality: Mixing with high-BTU non-halogenated solvents can dilute the waste stream, making it harder to maintain the sustained high temperatures required for incineration later.

  • Secondary Containment: Place all primary containers on secondary containment pallets capable of holding 110% of the largest container's volume.

  • Manifesting: Label strictly as "Hazardous Waste – Contains PFAS / Fluorinated Sulfonamide" to ensure routing to a permitted RCRA facility.

High-Temperature Incineration (HTI) Workflow

HTI is currently the only proven method for the large-scale mineralization of PFAS[8]. Kinetic modeling of perfluorinated sulfonamides demonstrates that thermal decomposition requires elevated temperatures to overcome high activation barriers, initiating the cleavage of the S–N bond and the subsequent breakdown of the perfluoroalkyl chain [6].

Step-by-Step HTI Destruction Methodology:

  • Waste Characterization: Quantify the exact fluorine and sulfur content of the waste stream using LC-MS/MS and total oxidizable precursor (TOP) assays. Causality: This data is required to calculate the exact stoichiometric addition of alkaline scrubbers needed to neutralize acidic byproducts.

  • Metered Injection: Introduce the waste stream into a permitted hazardous waste combustor (e.g., a rotary kiln) at a strictly controlled feed rate to maintain thermal stability.

  • Thermal Oxidation: Maintain the primary combustion chamber at a minimum of 1,100 °C . Ensure a residence time of 2 to 3 seconds with high turbulence and excess oxygen[4], [8]. Causality: Temperatures near 1100 K are required to overcome the activation energy for C–F bond cleavage. Operating below this threshold risks the formation of dangerous Products of Incomplete Combustion (PICs), such as trifluoroacetic acid (TFA) or CF₃CN [6], [8].

  • Rapid Quenching: Immediately route the exhaust gases through a quench tower to drop the temperature rapidly. Causality: Gradual cooling allows fluorocarbon radicals to recombine (de novo synthesis) into volatile short-chain PFAS. Rapid quenching freezes this reaction[4].

  • Alkaline Scrubbing (Mineralization): Pass the quenched gas through a wet scrubber dosed with calcium hydroxide (Ca(OH)₂). Causality: The alkaline earth metal reacts with gaseous HF and SO₂ to precipitate stable, insoluble calcium fluoride (CaF₂) and calcium sulfate (CaSO₄), effectively mineralizing the hazard [9].

  • Emissions Verification: Continuously sample stack emissions using EPA Method OTM-50. Causality: This verifies a Destruction and Removal Efficiency (DRE) of >99.99% and ensures no volatile fluorinated PICs are escaping into the atmosphere [5].

HTI Process Visualization

HTI_Workflow A 4-(Pentafluoroethyl)benzene-1-sulfonamide Waste Stream B Waste Characterization (Fluorine/Sulfur Quantification) A->B C High-Temperature Incineration (>1,100°C, 2-3s Residence Time) B->C Metered Injection D Thermal Decomposition (C-F & S-N Bond Cleavage) C->D Excess O₂ + Turbulence E Rapid Quenching (Prevents PICs & TFA formation) D->E HF & SO₂ Gases F Alkaline Scrubbing (Addition of Ca(OH)₂) E->F G Mineralization (Precipitation of CaF₂ & CaSO₄) F->G Fluorine Stabilization H Emissions Monitoring (EPA OTM-50 for PICs) F->H Exhaust Gas

Logical workflow for the high-temperature thermal destruction and mineralization of PFAS waste.

Alternative: RCRA Subtitle C Landfilling Protocol

If HTI is unavailable, the EPA recommends Subtitle C hazardous waste landfills for high-concentration PFAS waste [3].

Step-by-Step Landfill Preparation Methodology:

  • State Verification: Confirm that the target waste is in a solid state. If disposing of a liquid solution containing the sulfonamide, it must be solidified.

  • Solidification: Blend the liquid waste with approved absorbent polymers or pozzolanic materials (e.g., fly ash, kiln dust) until no free liquids remain [7]. Causality: Free liquids accelerate leaching. Solidification immobilizes the compound within a matrix, reducing the burden on the landfill's composite liners and leachate collection systems.

  • Disposal: Manifest the solidified waste strictly to a permitted Subtitle C facility equipped with advanced gas and leachate treatment systems.

Quantitative Comparison of Disposal Technologies

Disposal TechnologyOperating ConditionsPrimary MechanismTarget End-ProductsEnvironmental Risk / Limitations
High-Temperature Incineration > 1,100 °C, 2-3s residenceThermal cleavage of C-F and S-N bondsCaF₂, CaSO₄, CO₂, H₂OLow risk if scrubbed; high energy cost
RCRA Subtitle C Landfill Ambient temperaturePhysical containmentIntact sulfonamideLeachate requires continuous management
Class I Underground Injection Deep geological strataGeological isolationIntact sulfonamideLimited to specific geological locations
Mechanochemical Degradation Ambient to 400 °CBall milling with co-reagentsFluoride saltsEmerging tech; limited to small batch sizes

References

  • Mathews Open Access. "Recent ECHA and POP Restrictions on the Use of Substances from the PFAS Family." Available at: [Link]

  • Montrose Environmental. "EPA's Updated Guidance on Destruction and Disposal of PFAS." Available at: [Link]

  • ALL4 Inc. "U.S. EPA's Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS." Available at: [Link]

  • Envirotec Magazine. "High-temperature incineration still key to destroying PFAS, UK study finds." Available at: [Link]

  • Bergeson & Campbell, P.C. "EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS." Available at: [Link]

  • ChemRxiv. "Kinetic Modeling of the Thermal Destruction of Perfluorinated Sulfonamides." Available at: [Link]

  • Department of Defense (OSD). "Updated Interim Guidance on Destruction or Disposal of Materials Containing PFAS." Available at: [Link]

  • GOV.UK. "Rapid evidence assessment of PFAS incineration and alternative remediation methods: summary." Available at: [Link]

  • CSIRO. "International research team decodes how to safely incinerate 'forever chemicals'." Available at: [Link]

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.